2-Acetamido-N-methylacetamide-d8
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C5H10N2O2 |
|---|---|
Molecular Weight |
138.19 g/mol |
IUPAC Name |
2,2,2-trideuterio-N-[1,1-dideuterio-2-oxo-2-(trideuteriomethylamino)ethyl]acetamide |
InChI |
InChI=1S/C5H10N2O2/c1-4(8)7-3-5(9)6-2/h3H2,1-2H3,(H,6,9)(H,7,8)/i1D3,2D3,3D2 |
InChI Key |
FJMAXCRRCJSCIE-AUOAYUKBSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)NC([2H])([2H])C(=O)NC([2H])([2H])[2H] |
Canonical SMILES |
CC(=O)NCC(=O)NC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-Acetamido-N-methylacetamide-d8
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetamido-N-methylacetamide-d8 is a deuterated isotopologue of 2-Acetamido-N-methylacetamide. Stable isotope-labeled compounds such as this are crucial tools in pharmaceutical research and development. They are primarily utilized as internal standards in quantitative bioanalytical assays, such as mass spectrometry, to improve accuracy and precision. Deuteration can also subtly influence the pharmacokinetic and metabolic profiles of a drug, a property that is increasingly explored in drug design. This guide provides a comprehensive overview of the known chemical properties of this compound and its non-deuterated analog, along with general experimental workflows.
Chemical and Physical Properties
Quantitative data for this compound is not extensively documented in publicly available literature. However, the properties of its non-deuterated counterpart, 2-Acetamido-N-methylacetamide, offer a valuable reference point. The primary difference to expect from deuteration is an increase in molecular weight. Other physical properties such as melting point, boiling point, and solubility are generally not significantly altered by isotopic substitution.
Table 1: General and Physical Properties
| Property | This compound | 2-Acetamido-N-methylacetamide |
| CAS Number | 1219802-57-9[1] | 7606-79-3[2] |
| Molecular Formula | C₅H₂D₈N₂O₂[1] | C₅H₁₀N₂O₂[2] |
| IUPAC Name | 2-(acetylamino)-N-methylacetamide-d8 | 2-(acetylamino)-N-methylacetamide[2] |
| Synonyms | N-Acetylglycine N-Methylamide-d8, 2-(Acetylamino)-N-methylacetamide-d8, N-Acetyl-N'-methylglycinamide-d8[1] | AC-GLY-NHME, N-Acetylglycine Methylamide, N2-Acetyl-N-methylglycinamide |
| Molecular Weight | 138.20 g/mol (calculated) | 130.15 g/mol [2] |
| Appearance | White to light yellow powder or crystals (inferred) | White to light yellow powder to crystal |
| Melting Point | Not available | 152 °C |
| Boiling Point | Not available | Not available |
| Solubility | Not available | Not available |
| Storage Temperature | Room temperature, sealed in a dry environment[2] | Room temperature, sealed in a dry environment[2] |
Experimental Protocols
General Synthesis of Deuterated Amides
The synthesis of a deuterated compound like this compound would typically involve the use of deuterated starting materials in a standard amide bond formation reaction.
Example Synthetic Protocol:
-
Starting Materials: Deuterated glycine (glycine-d5) and deuterated methylamine (methylamine-d3) would be required.
-
Activation of Carboxylic Acid: The carboxylic acid group of N-acetylglycine-d5 (prepared by acetylation of glycine-d5) would first be activated. This can be achieved using a variety of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or by converting the carboxylic acid to an acid chloride using a reagent like thionyl chloride.
-
Amide Coupling: The activated N-acetylglycine-d5 is then reacted with methylamine-d3 in an appropriate aprotic solvent (e.g., dichloromethane or tetrahydrofuran). The reaction is typically stirred at room temperature until completion.
-
Work-up and Purification: The reaction mixture is then subjected to an aqueous work-up to remove byproducts and unreacted starting materials. The crude product is then purified, commonly by recrystallization or column chromatography, to yield the final this compound.
Analytical Methods
Standard analytical techniques would be employed to confirm the identity and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would be used to confirm the absence of protons at the deuterated positions, while ²H (Deuterium) NMR would show signals corresponding to the deuterium atoms. ¹³C NMR would provide information about the carbon skeleton.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the exact mass of the deuterated compound, which will be higher than its non-deuterated counterpart due to the presence of deuterium atoms.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as the amide C=O and N-H (or N-D) stretching vibrations.
Visualizations
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of a deuterated small molecule like this compound.
As no specific biological signaling pathways involving 2-Acetamido-N-methylacetamide have been identified in the conducted research, a diagram for such a pathway cannot be provided at this time. The primary application of its deuterated form is as an internal standard in analytical chemistry, a role that does not involve direct interaction with biological signaling cascades.
Conclusion
This compound serves as a valuable tool for researchers in drug development and other scientific fields requiring high-precision quantitative analysis. While specific experimental data for the deuterated compound is sparse, the well-characterized properties of its non-deuterated analog provide a solid foundation for its application. The general experimental workflows outlined in this guide can be adapted for the synthesis and analysis of this and similar deuterated small molecules. Further research into the biological effects of this class of compounds may reveal novel applications in the future.
References
In-Depth Technical Guide: 2-Acetamido-N-methylacetamide-d8
For Researchers, Scientists, and Drug Development Professionals
Core Summary
This document provides a comprehensive technical overview of 2-Acetamido-N-methylacetamide-d8, a deuterated stable isotope-labeled compound. Its primary application is as an internal standard for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) methodologies. This guide details its chemical and physical properties, outlines a general experimental protocol for its use, and presents a logical workflow for its application in analytical quantification.
Chemical and Physical Properties
This compound, also known as N-Acetylglycine N-Methylamide-d8, is the deuterated analog of 2-Acetamido-N-methylacetamide. The incorporation of eight deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of its non-deuterated counterpart.
| Property | Value | Reference |
| CAS Number | 1219802-57-9 | [1] |
| Molecular Formula | C5H2D8N2O2 | [1] |
| Molecular Weight | 138.19 g/mol | [1] |
| Synonyms | N-Acetylglycine N-Methylamide-d8, 2-(Acetylamino)-N-methylacetamide-d8, N-Acetyl-N'-methylglycinamide-d8 | [1] |
| Appearance | White to light yellow powder or crystals | |
| Purity | Typically >95.0% (GC) | |
| Storage | 2-8°C in a refrigerator |
Experimental Protocols
A generalized purification method for N-acetylglycine involves recrystallization from water or a mixture of ethanol and ether, followed by drying in a vacuum over a desiccant like potassium hydroxide.
The primary application of this compound is as an internal standard in quantitative LC-MS/MS analysis. Below is a representative, generalized protocol for its use in the quantification of an analyte in a biological matrix (e.g., plasma).
Generalized LC-MS/MS Protocol for Analyte Quantification using this compound as an Internal Standard
-
Sample Preparation:
-
Thaw plasma samples and vortex to ensure homogeneity.
-
To a 100 µL aliquot of plasma, add a known concentration of this compound solution (the internal standard).
-
Perform protein precipitation by adding a solvent such as acetonitrile.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into an LC-MS/MS system.
-
Chromatographic Separation: Utilize a suitable C18 reverse-phase column with a gradient elution of a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Mass Spectrometric Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both the analyte and the internal standard (this compound).
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of known standards against their concentrations.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
The following diagrams illustrate the logical workflow for the use of an internal standard in a typical quantitative analytical experiment.
Caption: Workflow for quantitative analysis using an internal standard.
Caption: Relationship between analyte, internal standard, and final concentration.
References
In-Depth Technical Guide: 2-Acetamido-N-methylacetamide-d8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of 2-Acetamido-N-methylacetamide-d8, a deuterated stable isotope-labeled analog of 2-Acetamido-N-methylacetamide. This document will cover its molecular weight, a generalized experimental protocol for its characterization, and its primary application as an internal standard in quantitative mass spectrometry-based assays.
Core Compound Data
Stable isotope-labeled compounds are critical tools in drug metabolism and pharmacokinetic (DMPK) studies, serving as ideal internal standards for quantitative analysis. The deuterium-labeled this compound provides a distinct mass shift from the endogenous, unlabeled compound, enabling precise and accurate quantification in complex biological matrices.
Molecular Weight Comparison
The key quantitative characteristic of an isotopically labeled standard is its mass difference from the parent compound. This mass shift is fundamental to its utility in mass spectrometry.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) |
| 2-Acetamido-N-methylacetamide | C₅H₁₀N₂O₂ | 130.15[1][2] |
| This compound | C₅H₂D₈N₂O₂ | 138.19[3] |
Experimental Protocol: Molecular Weight Determination by Mass Spectrometry
The determination of the molecular weight of this compound is typically performed using mass spectrometry. The following is a generalized protocol for this analysis.
Objective: To confirm the molecular weight of this compound and assess its isotopic purity.
Materials:
-
This compound
-
High-purity solvent (e.g., methanol, acetonitrile)
-
Mass spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF), Orbitrap)
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in the chosen high-purity solvent at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a working concentration suitable for the mass spectrometer being used (typically in the range of 1-10 µg/mL).
-
-
Instrument Setup:
-
Calibrate the mass spectrometer according to the manufacturer's guidelines to ensure high mass accuracy.
-
Set the ion source parameters (e.g., electrospray ionization - ESI) to optimal conditions for the analyte. This typically involves optimizing spray voltage, nebulizer gas flow, and drying gas temperature and flow.
-
Operate the mass spectrometer in full scan mode to detect all ions within a specified mass-to-charge (m/z) range. The scan range should encompass the expected m/z of the protonated molecule, [M+H]⁺.
-
-
Data Acquisition:
-
Infuse the prepared sample solution into the mass spectrometer.
-
Acquire the full scan mass spectrum. The data will show the distribution of ions by their m/z ratio.
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule of this compound, [M+H]⁺.
-
The expected m/z for the singly charged protonated molecule would be approximately 139.19.
-
Analyze the isotopic distribution to confirm the incorporation of eight deuterium atoms and to assess the isotopic purity of the compound.
-
Application Workflow: Quantitative Analysis using a Deuterated Internal Standard
The primary application of this compound is as an internal standard in quantitative mass spectrometry assays, such as Liquid Chromatography-Mass Spectrometry (LC-MS). The following diagram illustrates a typical workflow.
Caption: Workflow for quantitative analysis using a deuterated internal standard.
Logical Relationship: Analyte and Internal Standard in MS Detection
The core principle of using a stable isotope-labeled internal standard is the co-elution of the analyte and the standard, with their detection based on their mass difference.
Caption: Principle of MS detection for analyte and its deuterated internal standard.
References
In-Depth Technical Guide to the Synthesis of 2-Acetamido-N-methylacetamide-d8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of the deuterated compound 2-Acetamido-N-methylacetamide-d8. This document outlines a proposed synthetic pathway, detailed experimental protocols, and expected analytical data. The synthesis is designed to be robust and reproducible, leveraging well-established chemical transformations. This guide is intended for an audience with a strong background in synthetic organic chemistry.
Overview of Synthetic Strategy
The synthesis of this compound is proposed to be a two-step process commencing with commercially available deuterated starting materials. The overall strategy involves the initial N-acetylation of glycine-d2 with acetic anhydride-d6 to form N-(acetyl-d3)-glycine-2,2-d2. This intermediate is then coupled with methylamine-d3 using a carbodiimide-mediated reaction to yield the final product, 2-(acetylamino-d3)-N-(methyl-d3)-acetamide-2,2-d2 (this compound).
The proposed synthetic workflow is depicted below:
An In-depth Technical Guide to the Purity and Quality Control of 2-Acetamido-N-methylacetamide-d8
This technical guide provides a comprehensive overview of the critical aspects of purity and quality control for 2-Acetamido-N-methylacetamide-d8, a deuterated analogue of 2-Acetamido-N-methylacetamide.[1][2] The strategic replacement of hydrogen atoms with deuterium can significantly alter the pharmacokinetic properties of a molecule, a concept of increasing interest in drug development.[3] This guide is intended for researchers, scientists, and drug development professionals who utilize such isotopically labeled compounds and require a thorough understanding of their quality assessment.
Introduction to this compound
This compound is the deuterated form of N-acetylglycine N-methylamide.[1][2] Deuterated compounds are increasingly used in pharmaceutical research to enhance metabolic stability, improve pharmacokinetic profiles, and serve as internal standards in quantitative bioanalysis.[3][4][5] Given these sensitive applications, rigorous quality control is paramount to ensure the identity, purity, and isotopic enrichment of the compound.
The primary quality attributes for this compound that will be discussed in this guide are:
-
Chemical Purity: The percentage of the desired deuterated compound relative to any non-deuterated or other chemical impurities.
-
Isotopic Purity (Isotopic Enrichment): The extent to which deuterium has replaced hydrogen at the specified positions.
-
Residual Solvents: The amount of any remaining solvents from the synthesis and purification processes.
Proposed Synthesis of this compound
A plausible synthetic route for this compound can be proposed based on standard amide bond formation reactions. A potential pathway could involve the reaction of a deuterated glycine derivative with a deuterated methylamine source. For instance, starting with commercially available deuterated glycine (glycine-d5) and deuterated methylamine (methylamine-d3). The synthesis would likely proceed via an activated carboxylic acid intermediate.
Understanding the synthetic pathway is crucial for identifying potential process-related impurities, which may include:
-
Unreacted starting materials (e.g., deuterated glycine, deuterated methylamine).
-
Reagents and catalysts used in the reaction.
-
Side-products from competing reactions.
-
Partially deuterated or non-deuterated analogues of the final product.
Purity and Quality Control Parameters
A comprehensive quality control strategy for this compound involves a combination of analytical techniques to assess its chemical and isotopic purity.
Chemical Purity
Chemical purity is typically determined by High-Performance Liquid Chromatography (HPLC) with UV detection. This technique separates the main compound from any impurities based on their differential partitioning between a stationary and a mobile phase.
Isotopic Purity (Isotopic Enrichment)
Isotopic purity is a critical parameter for deuterated compounds and is usually assessed by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[6] Mass spectrometry can determine the distribution of isotopologues, while NMR can confirm the position of deuterium labeling and provide quantitative information on the degree of deuteration.[6] High isotopic enrichment, typically ≥98%, is desirable for most applications.[5]
Residual Solvents
The presence of residual solvents is often determined by Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (GC-MS). The acceptable limits for residual solvents are defined by regulatory guidelines such as those from the International Council for Harmonisation (ICH).
Analytical Methodologies
Detailed experimental protocols are essential for the accurate and reproducible quality control of this compound.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
Objective: To determine the chemical purity of this compound and to identify and quantify any non-deuterated or other chemical impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase:
-
A gradient of acetonitrile and water is commonly used. A typical gradient might be:
-
0-10 min: 5% Acetonitrile
-
10-25 min: 5% to 95% Acetonitrile
-
25-30 min: 95% Acetonitrile
-
30-35 min: 95% to 5% Acetonitrile
-
35-40 min: 5% Acetonitrile
-
Experimental Protocol:
-
Prepare a standard solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).
-
Prepare a sample solution of the batch to be tested at the same concentration.
-
Set the column temperature (e.g., 25 °C) and the flow rate (e.g., 1.0 mL/min).
-
Set the UV detection wavelength (e.g., 210 nm).
-
Inject equal volumes of the standard and sample solutions into the HPLC system.
-
Record the chromatograms and integrate the peak areas.
-
Calculate the purity of the sample by comparing the area of the main peak to the total area of all peaks.
Mass Spectrometry (MS) for Isotopic Enrichment
Objective: To confirm the molecular weight of this compound and to determine its isotopic enrichment.
Instrumentation:
-
High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
Experimental Protocol:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol with 0.1% formic acid).
-
Infuse the sample solution directly into the mass spectrometer or inject it via an LC system.
-
Acquire the mass spectrum in the appropriate mass range.
-
Analyze the isotopic cluster of the molecular ion.
-
Calculate the isotopic enrichment by comparing the measured isotopic distribution with the theoretical distribution for different enrichment levels.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Purity
Objective: To confirm the chemical structure, determine the positions of deuterium labeling, and quantify the isotopic enrichment.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher).
Experimental Protocol:
-
Dissolve a known amount of the sample in a suitable deuterated solvent (e.g., DMSO-d6).
-
Acquire a ¹H NMR spectrum. The absence or significant reduction of signals at the expected positions of deuteration confirms the labeling.
-
Acquire a ²H (Deuterium) NMR spectrum to directly observe the deuterium signals.
-
Acquire a ¹³C NMR spectrum to confirm the carbon skeleton.
-
Integrate the relevant signals in the ¹H NMR spectrum to calculate the isotopic enrichment at each labeled position.
Data Presentation
The quantitative data obtained from the quality control tests should be summarized in a clear and concise manner.
| Quality Control Test | Analytical Method | Acceptance Criteria | Example Result |
| Appearance | Visual Inspection | White to off-white solid | Conforms |
| Identity | ¹H NMR, ¹³C NMR, MS | Conforms to reference spectra | Conforms |
| Chemical Purity | HPLC (UV, 210 nm) | ≥ 98.0% | 99.5% |
| Isotopic Enrichment | MS | ≥ 98% | 99.2% |
| Residual Solvents | GC-FID | Per ICH Q3C guidelines | Conforms |
Visualization
Quality Control Workflow
The following diagram illustrates a typical quality control workflow for a deuterated compound like this compound.
Caption: Quality Control Workflow for this compound.
Principle of Isotopic Enrichment Analysis by Mass Spectrometry
This diagram illustrates the principle of determining isotopic enrichment by comparing the theoretical and observed mass spectral data.
Caption: Isotopic Enrichment Analysis by Mass Spectrometry.
Conclusion
The purity and quality control of this compound are critical for its reliable use in research and development. A multi-faceted analytical approach, combining chromatography and spectroscopy, is necessary to ensure its chemical purity, isotopic enrichment, and freedom from residual solvents. The methodologies and workflows outlined in this guide provide a robust framework for the comprehensive quality assessment of this and other deuterated compounds. Adherence to these principles will ensure the integrity of experimental data and the safety and efficacy of potential therapeutic agents.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. N-acetylglycine-N-methylamide | C5H10N2O2 | CID 439506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Deuterated Reagents for Pharmaceuticals â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 4. benchchem.com [benchchem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Acetamido-N-methylacetamide-d8 for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetamido-N-methylacetamide-d8 is a deuterated form of 2-Acetamido-N-methylacetamide, a small molecule of interest in various research and development settings. The incorporation of eight deuterium atoms provides a stable isotopic label, making it an invaluable tool for quantitative bioanalysis. This technical guide provides comprehensive information on its suppliers, its primary application as an internal standard in metabolic stability assays, detailed experimental protocols, and data interpretation for drug development professionals.
Supplier Information
A critical first step in utilizing this compound is sourcing the compound from a reputable supplier. Several chemical vendors specialize in stable isotope-labeled compounds for research purposes. The following table summarizes key information for prominent suppliers.
| Supplier | Product Number | Purity | Availability |
| MedChemExpress | HY-W215071S | >98% | In Stock |
| Pharmaffiliates | PA STI 002901 | Not specified | Inquire |
| Toronto Research Chemicals | A121802 | Not specified | Inquire |
Core Application: Internal Standard in Metabolic Stability Assays
The primary application of this compound is as an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) based quantitative analysis.[1] Its deuterated nature makes it chemically almost identical to its non-labeled counterpart, ensuring similar behavior during sample preparation, chromatography, and ionization. However, its increased mass allows it to be distinguished by a mass spectrometer, enabling accurate quantification of the analyte by correcting for variations in sample handling and instrument response.
A key experiment where this compound would be employed is in determining the metabolic stability of its non-deuterated form or a structurally related new chemical entity (NCE). Metabolic stability assays are crucial in early drug discovery to predict the in vivo half-life of a compound. These assays typically involve incubating the compound with liver microsomes or hepatocytes and monitoring its disappearance over time.
Experimental Protocol: In Vitro Metabolic Stability Assay in Human Hepatocytes
This section details a representative protocol for assessing the metabolic stability of a test compound (e.g., 2-Acetamido-N-methylacetamide) using cryopreserved human hepatocytes, with this compound as the internal standard.
1. Materials and Reagents:
-
Test Compound (TC) stock solution (1 mM in DMSO)
-
This compound (Internal Standard, IS) stock solution (1 mM in DMSO)
-
Cryopreserved human hepatocytes
-
Hepatocyte thawing medium
-
Hepatocyte plating medium
-
Hepatocyte incubation medium (Williams Medium E)
-
Collagen-coated 24-well plates
-
Acetonitrile (ACN) with 0.1% formic acid (Quenching and precipitation solution)
-
Phosphate Buffered Saline (PBS)
2. Experimental Procedure:
-
Hepatocyte Plating:
-
Thaw cryopreserved human hepatocytes according to the supplier's protocol.
-
Determine cell viability and density.
-
Seed hepatocytes in collagen-coated 24-well plates at a density of 0.75 x 10^6 cells/mL in plating medium.
-
Incubate at 37°C in a humidified 5% CO2 atmosphere for 4-6 hours to allow for cell attachment.
-
After attachment, replace the plating medium with fresh incubation medium and allow the cells to equilibrate overnight.
-
-
Incubation:
-
Prepare the incubation solution by diluting the TC stock solution in pre-warmed incubation medium to a final concentration of 1 µM.
-
Remove the medium from the hepatocyte-containing wells and add 0.5 mL of the incubation solution to each well.
-
Incubate the plate at 37°C on an orbital shaker.
-
At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), terminate the reaction in duplicate wells by adding 1 mL of ice-cold acetonitrile containing 100 nM of this compound (the internal standard). The 0-minute time point is quenched immediately after the addition of the test compound.
-
-
Sample Preparation for LC-MS/MS Analysis:
-
After quenching, scrape the cells from the bottom of the wells.
-
Transfer the contents of each well to a microcentrifuge tube.
-
Vortex for 1 minute to ensure cell lysis and protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated protein and cell debris.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
-
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Test Compound (2-Acetamido-N-methylacetamide): Precursor ion (m/z) -> Product ion (m/z) [To be determined based on the compound's fragmentation pattern]
-
Internal Standard (this compound): Precursor ion (m/z) -> Product ion (m/z) [To be determined based on the compound's fragmentation pattern, expected to be +8 Da compared to the non-deuterated version]
-
-
4. Data Analysis:
-
Calculate the peak area ratio of the Test Compound to the Internal Standard for each time point.
-
Normalize the peak area ratios to the 0-minute time point (representing 100% of the compound remaining).
-
Plot the natural logarithm of the percentage of the Test Compound remaining versus time.
-
Determine the slope of the linear regression line, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/10^6 cells) = (0.693 / t½) * (Incubation Volume / Cell Number).
Data Presentation
The quantitative data obtained from the metabolic stability assay should be summarized in a clear and structured table for easy comparison and interpretation.
Table 1: Metabolic Stability of Test Compound in Human Hepatocytes
| Time (min) | Peak Area Ratio (TC/IS) | % Remaining | ln(% Remaining) |
| 0 | 1.25 | 100.0 | 4.605 |
| 15 | 1.10 | 88.0 | 4.477 |
| 30 | 0.95 | 76.0 | 4.331 |
| 60 | 0.70 | 56.0 | 4.025 |
| 120 | 0.40 | 32.0 | 3.466 |
| 240 | 0.12 | 9.6 | 2.262 |
Calculated Parameters:
-
Elimination Rate Constant (k): 0.0098 min⁻¹
-
In Vitro Half-life (t½): 70.7 min
-
Intrinsic Clearance (CLint): 9.8 µL/min/10^6 cells
Visualizations
Diagrams are essential for visualizing complex workflows and relationships. The following diagrams, created using the DOT language, illustrate the experimental workflow and the logical relationship of using a deuterated internal standard.
References
physical and chemical characteristics of 2-Acetamido-N-methylacetamide-d8
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetamido-N-methylacetamide-d8 is a deuterated form of 2-Acetamido-N-methylacetamide, also known as N-Acetylglycine N-Methylamide-d8. As a stable isotope-labeled compound, its primary application lies in analytical chemistry, where it serves as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS). This guide provides a comprehensive overview of its known physical and chemical characteristics, with comparative data for its non-deuterated counterpart. Due to the limited availability of specific experimental data for the deuterated compound, some properties are inferred from the non-deuterated form.
Physical and Chemical Characteristics
The physical and chemical properties of this compound and its non-deuterated analog are summarized below. Data for the deuterated compound is limited, and therefore, properties of the non-deuterated form are provided for reference and estimation.
Table 1: General and Physical Properties
| Property | This compound | 2-Acetamido-N-methylacetamide |
| CAS Number | 1219802-57-9[1][2] | 7606-79-3 |
| Molecular Formula | C₅H₂D₈N₂O₂[2] | C₅H₁₀N₂O₂ |
| Molecular Weight | 138.19 g/mol [2] | 130.15 g/mol [3] |
| Appearance | Not explicitly stated, likely a white to light yellow crystalline powder | White to light yellow powder or crystal |
| Melting Point | Data not available | 150.0 to 154.0 °C |
| Boiling Point | Data not available | Data not available |
| Solubility | Data not available | Data not available |
| Storage Conditions | 2-8°C Refrigerator[2] | Sealed in dry, room temperature |
Table 2: Chemical Identifiers
| Identifier | This compound | 2-Acetamido-N-methylacetamide |
| IUPAC Name | 2-(acetylamino)-N-methylacetamide-d8 | 2-(acetylamino)-N-methylacetamide |
| Synonyms | N-Acetylglycine N-Methylamide-d8, 2-(Acetylamino)-N-methylacetamide-d8, N-Acetyl-N'-methylglycinamide-d8[2] | AC-GLY-NHME, N-Acetylglycine Methylamide, N2-Acetyl-N-methylglycinamide[4][5] |
| InChI Key | Not available for deuterated | FJMAXCRRCJSCIE-UHFFFAOYSA-N |
Experimental Protocols
Probable Synthesis of 2-Acetamido-N-methylacetamide
A likely synthetic approach involves the amidation of N-acetylglycine. This can be conceptualized as a two-step process:
-
Activation of N-acetylglycine: The carboxylic acid group of N-acetylglycine is activated to facilitate amide bond formation. This can be achieved by converting it to an acid chloride, an activated ester, or by using peptide coupling reagents.
-
Amidation with Methylamine: The activated N-acetylglycine is then reacted with methylamine to form the desired N-methylamide.
A potential workflow is illustrated below.
Caption: Probable synthetic workflow for 2-Acetamido-N-methylacetamide.
Deuteration
The synthesis of the d8 isotopologue would likely involve the use of deuterated starting materials. For instance, deuterated acetic anhydride and deuterated methylamine could be used in a synthetic route analogous to that for the non-deuterated compound.
Biological Activity and Signaling Pathways
There is currently a lack of specific information in the scientific literature regarding the biological activity and involvement in signaling pathways of 2-Acetamido-N-methylacetamide and its deuterated form. However, the broader class of N-acyl amino acids and related compounds have been studied for various biological roles.
N-acetylated amino acids, including N-acetylglycine, are involved in peptidomimetic research and can serve as N-terminus blocking agents in peptide studies.[6][7] Elevated levels of N-acetylated amino acids in urine can be indicative of Acylase I deficiency, a genetic disorder affecting protein degradation.[6]
Furthermore, some acetamide derivatives have been investigated for their antioxidant and potential anti-inflammatory activities.[8] Studies on other N-acylglycine derivatives have suggested roles in various biological processes, but direct evidence for 2-Acetamido-N-methylacetamide is not available.[9]
Due to the absence of specific data on its involvement in signaling pathways, no pathway diagrams can be provided at this time.
Conclusion
This compound is a valuable tool for analytical research, particularly in tracer-based quantification methods. While its fundamental chemical identity is well-established, a comprehensive profile of its physical properties and a detailed, verified experimental protocol for its synthesis are not currently available in the public domain. The biological significance of this specific compound remains an area for future investigation, although the broader family of N-acyl amino acids presents intriguing possibilities for roles in metabolic and signaling processes. Researchers utilizing this compound should rely on the data available for its non-deuterated counterpart as a preliminary guide and are encouraged to perform their own characterization for specific applications.
References
- 1. N-acetylglycine-N-methylamide | C5H10N2O2 | CID 439506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 2-Acetamido-N-methylacetamide 7606-79-3 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 5. 2-Acetamido-N-methylacetamide 7606-79-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. N-Acetylglycine — Early Detection Research Network [edrn.nci.nih.gov]
- 7. N-Acetylglycine | Endogenous Metabolite | TargetMol [targetmol.com]
- 8. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human Metabolome Database: Showing metabocard for Acetylglycine (HMDB0000532) [hmdb.ca]
Technical Guide: Solubility Profile of 2-Acetamido-N-methylacetamide-d8
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 2-Acetamido-N-methylacetamide-d8 (CAS: 1219802-57-9), a deuterated isotopic variant of 2-Acetamido-N-methylacetamide. Due to a lack of publicly available quantitative solubility data for the deuterated species, this document provides a comprehensive overview based on the properties of the non-deuterated parent compound, 2-Acetamido-N-methylacetamide (CAS: 7606-79-3), also known as N-acetylglycine-N-methylamide. Isotopic substitution with deuterium is generally expected to have a minimal impact on physicochemical properties like solubility. This guide summarizes the qualitative solubility of the parent compound, presents its key physicochemical properties, and provides detailed experimental protocols for determining thermodynamic and kinetic solubility. These methodologies can be directly applied to this compound to generate empirical data.
Introduction to this compound
This compound is a stable isotope-labeled version of 2-Acetamido-N-methylacetamide[1]. Such deuterated compounds are invaluable in analytical and metabolic research, often serving as internal standards in quantitative mass spectrometry-based assays due to their distinct mass while retaining chemical behavior nearly identical to the endogenous or parent compound. Understanding the solubility of this compound is critical for its effective use in experimental settings, ensuring accurate concentration preparation for bioassays, formulation studies, and pharmacokinetic analyses.
Solubility Data and Physicochemical Properties
As of this publication, specific quantitative experimental solubility data for this compound has not been found in peer-reviewed literature or publicly accessible databases. However, the solubility characteristics can be inferred from its non-deuterated analogue, 2-Acetamido-N-methylacetamide.
Qualitative Solubility: The parent compound is described as a white crystalline solid that is soluble in water and other organic solvents[2]. Its solubility in polar solvents like water is attributed to its capacity for hydrogen bonding[3].
Physicochemical Properties: Key computed and physical properties for the parent compound, 2-Acetamido-N-methylacetamide, are summarized below. The predicted octanol/water partition coefficient (XLogP3) of -1.6 strongly suggests high aqueous solubility[4][5].
| Property | Value (for 2-Acetamido-N-methylacetamide) | Reference |
| IUPAC Name | 2-acetamido-N-methylacetamide | [4] |
| Synonyms | N-acetylglycine-N-methylamide, Ac-Gly-NHMe | [4] |
| CAS Number | 7606-79-3 | [6][7] |
| Molecular Formula | C₅H₁₀N₂O₂ | [4] |
| Molecular Weight | 130.15 g/mol | [4] |
| XLogP3 | -1.6 | [4][5] |
| Topological Polar Surface Area | 58.2 Ų | [4][5] |
| Hydrogen Bond Donor Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
Note: The molecular weight of the d8 variant is approximately 138.19 g/mol [1].
Experimental Protocols for Solubility Determination
To generate empirical data for this compound, two primary types of solubility assays are recommended: the Thermodynamic (Equilibrium) Solubility Assay and the Kinetic Solubility Assay.
Thermodynamic (Equilibrium) Solubility Assay
This method measures the solubility of a compound once it has reached equilibrium in a saturated solution and is considered the "gold standard" for its accuracy and reliability[1][6][8]. The shake-flask method is the most widely accepted approach[3][6][9][10][11].
Principle: An excess amount of the solid compound is agitated in a specific buffer or solvent for an extended period until the concentration of the dissolved compound in the solution becomes constant.
Detailed Protocol (Shake-Flask Method):
-
Preparation: Add an excess of solid this compound to a known volume of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) in a glass vial or flask[6][9]. The amount of excess solid should be sufficient to maintain a saturated state throughout the experiment[6].
-
Equilibration: Seal the container and place it on a mechanical shaker or orbital agitator. The system should be maintained at a constant temperature (e.g., 25°C or 37°C) and agitated for a period sufficient to reach equilibrium, typically 24 to 72 hours[3][11][12]. The agitation speed should be adequate to keep the particles suspended without creating a vortex[10].
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated aqueous phase from the undissolved solid. This is a critical step and can be achieved via:
-
Centrifugation: Pellet the excess solid by centrifuging the sample at high speed.
-
Filtration: Use a low-binding filter (e.g., PVDF or PTFE) to separate the supernatant. Care must be taken to avoid filter sorption, especially with hydrophobic compounds[6].
-
-
Quantification: Aspirate a precise aliquot of the clear supernatant.
-
Analysis: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (LC-MS) detection[1][6][8]. A standard calibration curve prepared with known concentrations of the compound is used for accurate quantification[7][12].
-
Reporting: The final solubility is reported in units such as µg/mL or µM.
Kinetic Solubility Assay
This high-throughput method is often used in early drug discovery to quickly assess solubility under non-equilibrium conditions. It measures the concentration at which a compound, added from a concentrated organic stock solution (typically DMSO), precipitates in an aqueous buffer[4][12][13].
Principle: A small volume of a high-concentration DMSO stock of the test compound is added to an aqueous buffer. The formation of a precipitate is monitored as an indication of insolubility. This method can overestimate true equilibrium solubility because it can lead to the formation of supersaturated solutions[6].
Detailed Protocol (Plate-Based Method):
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO), for example, at 10 or 20 mM[13].
-
Dispensing: In a 96-well microplate, dispense a small volume (e.g., 1-5 µL) of the DMSO stock solution into the wells[2].
-
Buffer Addition: Add the aqueous buffer (e.g., PBS, pH 7.4) to the wells to achieve the final desired compound concentrations. The final DMSO concentration should be kept low (typically ≤2%) to minimize its effect on solubility[4].
-
Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., room temperature or 37°C) for a short period, typically 1 to 2 hours[2][12].
-
Precipitate Detection/Separation:
-
Nephelometry: Measure the light scattering caused by insoluble particles using a nephelometer. This provides a rapid assessment of precipitation[2][12].
-
Filtration/Quantification: Alternatively, filter the contents of each well using a solubility filter plate. The concentration of the compound in the filtrate is then determined by UV-Vis spectrophotometry or LC-MS/MS and compared against a calibration curve[4][8].
-
-
Reporting: The result is the highest concentration at which the compound remains in solution under these specific conditions.
Conclusion
References
- 1. evotec.com [evotec.com]
- 2. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 3. scielo.br [scielo.br]
- 4. charnwooddiscovery.com [charnwooddiscovery.com]
- 5. N-acetylglycine-N-methylamide | C5H10N2O2 | CID 439506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 8. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 10. who.int [who.int]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. enamine.net [enamine.net]
- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
In-depth Technical Guide: Storage and Handling of 2-Acetamido-N-methylacetamide-d8
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the recommended procedures for the storage and handling of 2-Acetamido-N-methylacetamide-d8. Adherence to these guidelines is crucial for maintaining the compound's chemical and isotopic integrity, ensuring experimental accuracy and laboratory safety.
Compound Overview
This compound is the deuterium-labeled version of 2-Acetamido-N-methylacetamide. Its primary application in research is as an internal standard for quantitative analyses by methods such as mass spectrometry (MS) or as a tracer in metabolic studies.[1] Proper storage and handling are essential to prevent degradation and isotopic exchange, which could compromise experimental results.
Storage Protocols
To ensure the long-term stability of this compound, it is imperative to store it under controlled conditions that minimize exposure to moisture, light, and extreme temperatures.
Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Long-term: -20°C or below | Minimizes chemical degradation and molecular motion. |
| Short-term: 2-8°C | Suitable for samples that are frequently accessed. | |
| Atmosphere | Inert Gas (e.g., Argon, Nitrogen) | Protects against atmospheric moisture and potential oxidation. |
| Container | Tightly sealed, amber glass vial | Prevents light exposure and moisture ingress. |
| Desiccation | Store alongside a desiccant | Actively removes ambient moisture within the storage container. |
Note: While some suppliers may ship the product at room temperature, long-term storage at the recommended low temperatures is critical for preserving its quality.[1]
Handling Procedures
Safe and effective handling of this compound requires adherence to standard laboratory safety protocols and the use of appropriate personal protective equipment (PPE).
Personal Protective Equipment (PPE)
| Equipment | Specification |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Body Protection | Laboratory coat |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary for bulk handling. |
General Handling Workflow
The following workflow diagram outlines the key steps for safely handling this compound in a laboratory setting.
References
Methodological & Application
Application Notes and Protocols for the Use of 2-Acetamido-N-methylacetamide-d8 as an Internal Standard in LC-MS/MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of quantitative analysis by mass spectrometry, particularly in complex biological matrices, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving the highest accuracy and precision.[1][2] Deuterated standards, such as 2-Acetamido-N-methylacetamide-d8, are ideal internal standards because they exhibit nearly identical physicochemical properties to the analyte of interest, including extraction recovery, chromatographic retention time, and ionization efficiency.[1][2] This co-elution and similar behavior in the mass spectrometer effectively compensate for variations in sample preparation and matrix effects, leading to robust and reliable quantification.[1][3]
This document provides detailed application notes and a comprehensive protocol for the use of this compound as an internal standard for the quantification of its non-deuterated analogue, 2-Acetamido-N-methylacetamide, in human plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Properties of 2-Acetamido-N-methylacetamide and its Deuterated Analog
| Property | 2-Acetamido-N-methylacetamide | This compound |
| Synonyms | N-acetylglycine-N-methylamide, Ac-Gly-NHMe[4][5] | 2-(Acetylamino)-N-methylacetamide-d8, N-Acetyl-N'-methylglycinamide-d8[2] |
| Molecular Formula | C₅H₁₀N₂O₂[4] | C₅H₂D₈N₂O₂[2] |
| Molecular Weight | 130.15 g/mol [4] | 138.19 g/mol [2] |
| CAS Number | 7606-79-3 | 1219802-57-9[2] |
Experimental Protocol: Quantification of 2-Acetamido-N-methylacetamide in Human Plasma
This protocol outlines a method for the extraction and quantification of 2-Acetamido-N-methylacetamide from human plasma.
1. Materials and Reagents
-
2-Acetamido-N-methylacetamide (Analyte)
-
This compound (Internal Standard, IS)
-
Human Plasma (K₂EDTA)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic Acid (FA), LC-MS grade
-
Water, Ultrapure
-
96-well protein precipitation plates
2. Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 2-Acetamido-N-methylacetamide in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Analyte Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards with concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile.
3. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (calibrator, quality control, or unknown), add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile).
-
Vortex mix for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.
Experimental Workflow
Caption: Workflow for the quantification of 2-Acetamido-N-methylacetamide in plasma.
4. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: A standard HPLC or UHPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-5% B
-
3.1-4.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 2-Acetamido-N-methylacetamide | 131.1 | 88.1 | 15 |
| This compound | 139.1 | 94.1 | 15 |
5. Data Analysis and Quantification
-
Peak areas for the analyte and internal standard are integrated using the instrument's software.
-
A calibration curve is constructed by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the calibration standards.
-
A linear regression with a 1/x² weighting is typically used.
-
The concentration of the analyte in unknown samples is determined from the calibration curve.
Quantitative Data Summary
The following tables represent typical data obtained from a validation of this bioanalytical method.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| 2-Acetamido-N-methylacetamide | 1 - 1000 | y = 0.0123x + 0.0015 | > 0.995 |
Table 2: Precision and Accuracy
| Quality Control Sample | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) (n=6) | Inter-day Precision (%CV) (n=18) | Accuracy (% Bias) |
| LLOQ | 1 | < 15 | < 15 | ± 20 |
| Low QC | 3 | < 10 | < 10 | ± 15 |
| Mid QC | 100 | < 10 | < 10 | ± 15 |
| High QC | 800 | < 10 | < 10 | ± 15 |
Signaling Pathway and Logical Relationships
As 2-Acetamido-N-methylacetamide is a simple organic molecule, it is not directly involved in a specific signaling pathway. The logical relationship in its use as an internal standard is based on the principle of isotope dilution mass spectrometry.
Principle of Isotope Dilution Mass Spectrometry
Caption: The logical relationship in using a SIL-IS for quantitative analysis.
Conclusion
This compound is a suitable internal standard for the accurate and precise quantification of 2-Acetamido-N-methylacetamide in biological matrices by LC-MS/MS. Its use minimizes the impact of experimental variability, ensuring high-quality data for applications in research and drug development. The provided protocol offers a robust starting point for method development and validation.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Liquid chromatography tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-acetylglycine-N-methylamide | C5H10N2O2 | CID 439506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Application Note: Quantitative Analysis of N-Methylacetamide in Biological Matrices using 2-Acetamido-N-methylacetamide-d8 by LC-MS/MS
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of N-methylacetamide (NMA) in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, 2-Acetamido-N-methylacetamide-d8, to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[1][2] This method is suitable for pharmacokinetic studies, toxicological screening, and other applications in drug development and clinical research where precise measurement of NMA is required.
Introduction
N-methylacetamide (NMA) is an organic solvent and a metabolite of certain industrial compounds.[3][4] Accurate quantification of NMA in biological fluids is crucial for assessing exposure and understanding its metabolic fate.[4] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a preferred technique for bioanalytical studies due to its high sensitivity, selectivity, and speed.[5][6] The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is critical for mitigating ion suppression and other matrix effects inherent in complex biological samples, thereby ensuring reliable quantification.[1][2] This application note provides a detailed protocol for the extraction and LC-MS/MS analysis of NMA in human plasma.
Experimental Workflow
A graphical representation of the experimental workflow is provided below.
Caption: Experimental workflow for the quantitative analysis of N-methylacetamide.
Detailed Protocols
Materials and Reagents
-
N-methylacetamide (NMA), analytical standard grade
-
This compound (Internal Standard, IS)
-
Acetonitrile, LC-MS grade
-
Methanol, LC-MS grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Human plasma (K2EDTA)
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of NMA and this compound in methanol.
-
Working Standard Solutions: Serially dilute the NMA primary stock solution with 50:50 (v/v) acetonitrile:water to prepare working standards for the calibration curve.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with acetonitrile.
Sample Preparation Protocol
-
Label 1.5 mL microcentrifuge tubes for calibration standards, quality controls (QCs), and unknown samples.
-
Aliquot 100 µL of plasma into the appropriately labeled tubes.
-
Spike with the NMA working standards for the calibration curve and QCs.
-
Add 10 µL of the 100 ng/mL internal standard working solution to all tubes (except blanks).
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to each tube to precipitate proteins.
-
Vortex each tube for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the supernatant to a new set of tubes or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and centrifuge to pellet any insoluble material.
-
Inject 5 µL onto the LC-MS/MS system.
LC-MS/MS Method
The following table summarizes the liquid chromatography and mass spectrometry conditions.
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate for 2 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 500°C |
| Capillary Voltage | 3.5 kV |
Mass Spectrometry Parameters
Multiple Reaction Monitoring (MRM) was used for the detection and quantification of NMA and its internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| N-methylacetamide (NMA) | 74.1 | 56.1 | 15 | 100 |
| This compound (IS) | 139.2 | 64.1 | 18 | 100 |
Note: The specific m/z values and collision energies should be optimized for the instrument in use.
Data Presentation and Results
Calibration Curve
A typical calibration curve for NMA in human plasma is presented below. The curve was linear over the concentration range of 1-1000 ng/mL.
| Concentration (ng/mL) | Analyte/IS Peak Area Ratio |
| 1 | 0.012 |
| 5 | 0.058 |
| 10 | 0.115 |
| 50 | 0.592 |
| 100 | 1.18 |
| 500 | 5.95 |
| 1000 | 11.92 |
Linearity: The calibration curve exhibited excellent linearity with a correlation coefficient (r²) > 0.998.
Accuracy and Precision
The intra-day and inter-day accuracy and precision were evaluated using quality control samples at three concentration levels.
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |
| Low | 3 | 98.7 | 4.5 | 101.2 | 5.8 |
| Medium | 80 | 102.1 | 3.1 | 100.5 | 4.2 |
| High | 800 | 99.5 | 2.5 | 98.9 | 3.7 |
All values are within the acceptable limits for bioanalytical method validation.
Signaling Pathway/Logical Relationship Diagram
The logical relationship for quantitative analysis using an internal standard is depicted below.
Caption: Logic of internal standard-based quantification in LC-MS.
Conclusion
The LC-MS/MS method described provides a reliable, sensitive, and specific approach for the quantification of N-methylacetamide in human plasma. The use of this compound as an internal standard effectively compensates for matrix-induced signal variability, ensuring high-quality data suitable for regulated bioanalysis. This protocol can be readily implemented in laboratories equipped with standard LC-MS/MS instrumentation.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Methylacetamide | C3H7NO | CID 6582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sciex.com [sciex.com]
- 6. Advances in targeted liquid chromatography‐tandem mass spectrometry methods for endocannabinoid and N‐acylethanolamine quantification in biological matrices: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GC-MS Analysis of 2-Acetamido-N-methylacetamide-d8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In drug development and metabolic research, accurate quantification of analytes is critical. The use of stable isotope-labeled internal standards is a widely accepted method to improve the precision and accuracy of quantitative analysis by correcting for variations in sample preparation and instrument response.[1][2]
This document provides a detailed protocol for the utilization of 2-Acetamido-N-methylacetamide-d8 as an internal standard for the quantification of its non-labeled counterpart or related analytes by GC-MS. This compound is an ideal internal standard as it shares chemical and physical properties with the analyte of interest, but is distinguishable by its mass-to-charge ratio (m/z) due to the presence of eight deuterium atoms.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is a method of choice for quantitative analysis. A known amount of the isotopically labeled standard (this compound) is added to the sample containing the unlabeled analyte. The ratio of the signal from the analyte to the signal from the internal standard is then used to determine the concentration of the analyte. This approach effectively normalizes for any sample loss during preparation and inconsistencies in injection volume.
Experimental Protocols
Materials and Reagents
-
Internal Standard: this compound (CAS: 1219802-57-9)[3]
-
Analyte: Non-labeled 2-Acetamido-N-methylacetamide or other relevant amide compound
-
Solvent: Dichloromethane, Ethyl Acetate, or other volatile organic solvent suitable for GC-MS analysis.[4][5] Ensure the solvent is of high purity (e.g., HPLC or GC grade).
-
Derivatization Agent (Optional): If the analyte is not sufficiently volatile, a derivatization step may be required. Common derivatizing agents for amides include silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or alkylating agents.[1][2]
-
Sample Vials: 1.5 mL glass autosampler vials with inserts.[4]
-
Pipettes and Syringes: Calibrated for accurate liquid handling.
Preparation of Standard Solutions
-
Internal Standard Stock Solution (IS Stock): Accurately weigh a known amount of this compound and dissolve it in a suitable volatile organic solvent to prepare a stock solution of 1 mg/mL.
-
Analyte Stock Solution (Analyte Stock): Prepare a 1 mg/mL stock solution of the non-labeled analyte in the same solvent.
-
Calibration Standards: Prepare a series of calibration standards by spiking a constant amount of the IS Stock solution into varying concentrations of the Analyte Stock solution. A typical calibration curve might include 5-7 concentration levels.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations to assess the accuracy and precision of the method.
Sample Preparation
The appropriate sample preparation method will depend on the sample matrix (e.g., plasma, urine, reaction mixture). Common techniques include:
-
Liquid-Liquid Extraction (LLE): This is used to separate analytes from interfering substances in complex matrices.[5][6]
-
Solid-Phase Extraction (SPE): This technique concentrates and purifies analytes from complex matrices.[5][6][7]
-
Protein Precipitation: For biological samples, this step removes proteins that can interfere with the analysis.
General Sample Preparation Workflow:
-
To a known volume or weight of the sample, add a precise volume of the Internal Standard Stock Solution.
-
Perform the chosen extraction technique (LLE or SPE).
-
Evaporate the solvent under a gentle stream of nitrogen.
-
If derivatization is necessary, add the derivatizing agent and incubate as required.
-
Reconstitute the sample in a suitable solvent for GC-MS injection.
-
Transfer the final solution to a GC-MS autosampler vial.
GC-MS Instrumentation and Conditions
The following are typical starting parameters and may require optimization for your specific application and instrument.
| Parameter | Condition |
| Gas Chromatograph | Agilent, Shimadzu, or equivalent |
| Column | Rxi-624sil MS (60m, 0.32mm ID, 1.8 µm film thickness) or similar mid-polar column[8] |
| Injector Temperature | 250 - 280 °C[8] |
| Injection Mode | Splitless (1 µL injection volume)[9] |
| Carrier Gas | Helium, constant flow rate of 1.0 - 1.3 mL/min[8] |
| Oven Program | Initial temperature 60°C, hold for 2 min, ramp at 20 °C/min to 280 °C, hold for 5 min[8][9] |
| Mass Spectrometer | Quadrupole or Time-of-Flight (TOF) |
| Ionization Mode | Electron Ionization (EI) at 70 eV[8] |
| Ion Source Temperature | 230 °C[8] |
| Transfer Line Temp | 250 - 280 °C[8] |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
| Monitored Ions (SIM) | To be determined based on the mass spectra of the analyte and internal standard. For the internal standard, monitor the molecular ion and characteristic fragment ions. |
Data Presentation
Quantitative Data Summary
The performance of the GC-MS method should be validated to ensure reliability. The following tables summarize typical validation parameters.
Table 1: Calibration Curve for Analyte Quantification
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 15,234 | 305,123 | 0.050 |
| 5 | 76,543 | 306,543 | 0.250 |
| 10 | 154,321 | 304,321 | 0.507 |
| 50 | 765,432 | 305,678 | 2.504 |
| 100 | 1,532,109 | 306,109 | 5.005 |
| Linearity (r²) | >0.995 |
Table 2: Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Low | 3 | 2.91 | 97.0 | 4.5 |
| Medium | 40 | 41.2 | 103.0 | 3.2 |
| High | 80 | 78.9 | 98.6 | 2.8 |
Visualizations
Caption: Experimental workflow for sample preparation and GC-MS analysis.
Caption: Logical relationship of the internal standard method for quantification.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of related analytes by GC-MS. The protocol outlined in this document offers a comprehensive guide for researchers, scientists, and drug development professionals. Method parameters should be optimized for the specific analyte, matrix, and instrumentation to ensure the highest quality data.
References
- 1. Utilization of a deuterated derivatization agent to synthesize internal standards for gas chromatography-tandem mass spectrometry quantification of silylated metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. uoguelph.ca [uoguelph.ca]
- 5. scioninstruments.com [scioninstruments.com]
- 6. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 7. WO2010105193A1 - Method and assays for quantitation of acetamide in a composition - Google Patents [patents.google.com]
- 8. CN103512996B - Analysis method for amide compounds - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for 2-Acetamido-N-methylacetamide-d8 in Metabolic Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetamido-N-methylacetamide-d8 is the deuterated form of 2-Acetamido-N-methylacetamide, a derivative of the amino acid glycine. In the field of metabolic research and drug development, stable isotope-labeled compounds like this one are invaluable tools. The incorporation of deuterium (d8) atoms into the molecule allows for its differentiation from its endogenous, non-labeled counterpart by mass spectrometry. This property makes it highly useful in two primary applications: as an internal standard for quantitative analysis and for investigating the kinetic isotope effect in metabolic studies.
While not extensively documented as a tracer for specific metabolic pathways, its structural similarity to N-acetylated amino acids suggests potential applications in probing pathways involving these molecules. This document provides an overview of its established use as an internal standard and presents a theoretical framework and protocol for its application in kinetic isotope effect studies.
Principle Applications
Internal Standard for Mass Spectrometry-Based Quantification
In quantitative metabolomics and pharmacokinetic studies, precise and accurate measurement of analyte concentrations is crucial. Variations in sample preparation and instrument response can introduce significant errors. An internal standard is a compound added to a sample in a known amount to correct for these variations.
This compound is an ideal internal standard for the quantification of its non-labeled analog, 2-Acetamido-N-methylacetamide, for the following reasons:
-
Similar Chemical and Physical Properties: It behaves nearly identically to the endogenous analyte during sample extraction, chromatography, and ionization.
-
Distinct Mass-to-Charge Ratio (m/z): The eight deuterium atoms give it a higher mass, allowing it to be distinguished from the non-labeled compound by a mass spectrometer.
Experimental Workflow for Use as an Internal Standard
Caption: Workflow for using this compound as an internal standard.
Protocol for Quantification using an Internal Standard
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.
-
Preparation of Spiking Solution: Dilute the stock solution to a working concentration (e.g., 1 µg/mL) that is expected to be in the mid-range of the endogenous analyte's concentration in the samples.
-
Sample Spiking: Add a precise volume of the spiking solution to each biological sample and to the calibration standards.
-
Metabolite Extraction: Perform metabolite extraction using a suitable method, such as protein precipitation with a cold organic solvent (e.g., methanol, acetonitrile).
-
LC-MS/MS Analysis: Analyze the extracted samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Develop a multiple reaction monitoring (MRM) method to detect specific precursor-product ion transitions for both the endogenous analyte and the d8-labeled internal standard.
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard for each sample and standard.
-
Generate a calibration curve by plotting the peak area ratios of the standards against their known concentrations.
-
Determine the concentration of the analyte in the samples by interpolating their peak area ratios on the calibration curve.
-
Investigating the Kinetic Isotope Effect (KIE) in Drug Metabolism
The replacement of hydrogen with deuterium can slow down the rate of chemical reactions in which a carbon-hydrogen bond is broken in the rate-determining step. This is known as the kinetic isotope effect (KIE). In drug metabolism, this principle can be used to investigate the metabolic stability of a compound. If a drug is metabolized by an enzyme that cleaves a C-H bond, replacing the hydrogen with deuterium at that position can significantly slow down its metabolism.
While 2-Acetamido-N-methylacetamide is not a drug, the principle can be applied to understand the metabolism of structurally similar compounds.
Theoretical Signaling Pathway for Metabolism
Caption: Generalized metabolic pathway involving enzymatic modification.
Protocol for a Kinetic Isotope Effect Study
-
Incubation with Liver Microsomes:
-
Human liver microsomes are a common in vitro model for studying drug metabolism.
-
Incubate both 2-Acetamido-N-methylacetamide and this compound in separate reactions with human liver microsomes and an NADPH-regenerating system.
-
-
Time Course Experiment:
-
Collect aliquots from the incubation mixtures at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction immediately by adding a cold organic solvent (e.g., acetonitrile).
-
-
Sample Analysis:
-
Analyze the samples by LC-MS/MS to measure the amount of the parent compound remaining at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½ = 0.693 / k).
-
The kinetic isotope effect is the ratio of the clearance of the non-labeled compound to the deuterated compound.
-
Quantitative Data Summary
The following table provides a hypothetical example of data that could be generated from a KIE study.
| Compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| 2-Acetamido-N-methylacetamide | 25.3 ± 2.1 | 27.4 ± 2.5 |
| This compound | 48.9 ± 3.5 | 14.2 ± 1.8 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Conclusion
This compound is a valuable tool for researchers in metabolomics and drug development. Its primary and most established application is as an internal standard for the accurate quantification of its endogenous counterpart. Furthermore, it can be employed in studies to investigate the kinetic isotope effect, providing insights into the metabolic stability of related compounds. The protocols and workflows provided here offer a foundation for the practical application of this deuterated compound in a research setting.
Application Notes and Protocols: 2-Acetamido-N-methylacetamide-d8 in Metabolomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetamido-N-methylacetamide-d8 is the deuterated form of 2-Acetamido-N-methylacetamide, also known as N-acetylglycine-N-methylamide. As a stable isotope-labeled compound, it serves as an invaluable tool in metabolomics research, particularly in quantitative mass spectrometry-based analytical methods. Its primary application is as an internal standard to ensure the accuracy, precision, and reproducibility of the quantification of its non-labeled counterpart and other structurally similar metabolites. The incorporation of eight deuterium atoms provides a distinct mass shift, allowing for its clear differentiation from the endogenous analyte while maintaining nearly identical chemical and physical properties.
Core Applications in Metabolomics
The primary role of this compound is to act as an internal standard in quantitative metabolomics studies. Stable isotope-labeled internal standards are considered the gold standard for compensating for variations that can occur during sample preparation, extraction, derivatization, and analysis by liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).
Key applications include:
-
Quantitative Bioanalysis: Accurate measurement of the endogenous concentration of 2-Acetamido-N-methylacetamide in various biological matrices such as plasma, urine, cerebrospinal fluid, and tissue homogenates.
-
Pharmacokinetic (PK) Studies: In drug development, it can be used to precisely quantify the metabolic fate of related therapeutic compounds.
-
Metabolic Flux Analysis: While less common for this type of molecule compared to central carbon metabolism tracers, it could potentially be used to trace the flux through specific, albeit less characterized, metabolic pathways.
-
Method Validation: Essential for validating the accuracy, precision, linearity, and recovery of analytical methods for quantifying small molecule metabolites.
-
Quality Control: Included in quality control samples to monitor the performance and reproducibility of the analytical platform over time.
The use of deuterated internal standards is crucial for mitigating matrix effects, which are a common source of variability and inaccuracy in mass spectrometry analysis of complex biological samples.[1][2]
Quantitative Data Summary
The following table represents typical data that would be generated in a method validation experiment using this compound as an internal standard for the quantification of endogenous 2-Acetamido-N-methylacetamide.
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.998 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | Signal-to-Noise > 10 |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL | Within 20% of nominal |
| Intra-day Precision (%CV) | 4.5% | < 15% |
| Inter-day Precision (%CV) | 6.8% | < 15% |
| Accuracy (% Bias) | -3.2% to +5.1% | Within ±15% |
| Matrix Effect | 1.05 (CV = 7.2%) | CV < 15% |
| Recovery | 88% (CV = 5.9%) | Consistent and precise |
Note: This data is representative and intended for illustrative purposes.
Experimental Protocols
Protocol 1: Quantification of Endogenous 2-Acetamido-N-methylacetamide in Human Plasma by LC-MS/MS
1. Objective: To accurately quantify the concentration of 2-Acetamido-N-methylacetamide in human plasma samples using this compound as an internal standard.
2. Materials:
-
Human plasma (K2EDTA)
-
2-Acetamido-N-methylacetamide (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
96-well protein precipitation plate
-
96-well collection plate
-
HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer
3. Standard and Internal Standard Preparation:
-
Primary Stock Solutions (1 mg/mL): Prepare stock solutions of the analytical standard and the d8-internal standard in methanol.
-
Working Standard Solutions: Serially dilute the analytical standard stock solution with 50:50 methanol:water to prepare a series of calibration standards (e.g., ranging from 5 to 1000 ng/mL).
-
Internal Standard Working Solution (50 ng/mL): Dilute the d8-internal standard primary stock with acetonitrile.
4. Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of plasma samples, calibration standards, and quality control samples into the wells of a 96-well plate.
-
Add 200 µL of the internal standard working solution (in acetonitrile) to each well.
-
Mix thoroughly by vortexing for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer 100 µL of the supernatant to a clean 96-well collection plate.
-
Dilute with 100 µL of water containing 0.1% formic acid.
-
Seal the plate and place it in the autosampler for LC-MS/MS analysis.
5. LC-MS/MS Analysis:
-
LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate at 5% B for 1 minute.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole in positive electrospray ionization (ESI) mode.
-
MRM Transitions:
-
2-Acetamido-N-methylacetamide: Precursor ion > Product ion (e.g., m/z 131.1 > 74.1)
-
This compound: Precursor ion > Product ion (e.g., m/z 139.1 > 82.1)
-
(Note: Specific MRM transitions should be optimized experimentally.)
-
6. Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their nominal concentrations.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Experimental Workflow
Caption: Workflow for quantitative metabolomics using a deuterated internal standard.
Metabolic Context of N-Acyl Amino Acids
While the specific metabolic pathway for 2-Acetamido-N-methylacetamide is not well-documented, it belongs to the broader class of N-acyl amino acids. The diagram below illustrates a general biosynthetic pathway for N-acyl glycines.
References
Application Note: High-Throughput Quantification of N,N-Dimethylglycine in Human Plasma using 2-Acetamido-N-methylacetamide-d8 Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N,N-dimethylglycine (DMG) in human plasma. The method employs a stable isotope-labeled internal standard, 2-Acetamido-N-methylacetamide-d8, to ensure accuracy and precision. A streamlined protein precipitation protocol is utilized for sample preparation, making it suitable for clinical research and therapeutic drug monitoring where rapid sample turnaround is crucial. All quantitative data is summarized in structured tables, and a detailed experimental protocol is provided.
Introduction
N,N-dimethylglycine is a derivative of the amino acid glycine and is involved in various metabolic pathways.[1][2][3] Accurate quantification of endogenous and administered DMG in biological matrices is essential for pharmacokinetic studies and for understanding its physiological roles. The use of a stable isotope-labeled internal standard (IS) is the gold standard in quantitative bioanalysis as it effectively compensates for variations in sample preparation and instrument response.[4][5][6] this compound is a suitable deuterated internal standard for the analysis of small polar molecules like DMG. This application note provides a comprehensive protocol for its use in a high-throughput LC-MS/MS assay.
Experimental Protocols
Materials and Reagents
-
N,N-Dimethylglycine (Analyte)
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Deionized Water (18.2 MΩ·cm)
-
Human Plasma (K2EDTA)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer with Electrospray Ionization (ESI) source
-
Analytical Balance
-
Centrifuge
-
Pipettes
-
96-well plates
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve N,N-dimethylglycine in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Analyte Working Solutions: Serially dilute the analyte stock solution with a 50:50 mixture of methanol and water to prepare calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with acetonitrile.
Sample Preparation: Protein Precipitation
-
Pipette 50 µL of human plasma (calibrators, QCs, or unknown samples) into a 96-well plate.
-
Add 200 µL of the internal standard working solution (100 ng/mL in acetonitrile) to each well.
-
Vortex the plate for 2 minutes at high speed to ensure thorough mixing and protein precipitation.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.
LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Standard HPLC System |
| Column | C18 Reversed-Phase Column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | DMG: Precursor > Product (To be optimized) |
| IS: Precursor > Product (To be optimized) | |
| Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
Data Presentation
Calibration Curve
A calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. The curve was linear over the concentration range of 10-5000 ng/mL with a correlation coefficient (r²) of >0.99.
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 10 | Example Value |
| 50 | Example Value |
| 100 | Example Value |
| 500 | Example Value |
| 1000 | Example Value |
| 2500 | Example Value |
| 5000 | Example Value |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated using QC samples at three concentration levels (Low, Medium, and High). The results were within the acceptable limits of ±15% (±20% for the Lower Limit of Quantification, LLOQ) as per regulatory guidelines.
Intra-Day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
|---|---|---|---|---|
| LLOQ | 10 | Example Value | Example Value | Example Value |
| Low | 30 | Example Value | Example Value | Example Value |
| Medium | 300 | Example Value | Example Value | Example Value |
| High | 4000 | Example Value | Example Value | Example Value |
Inter-Day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
|---|---|---|---|---|
| LLOQ | 10 | Example Value | Example Value | Example Value |
| Low | 30 | Example Value | Example Value | Example Value |
| Medium | 300 | Example Value | Example Value | Example Value |
| High | 4000 | Example Value | Example Value | Example Value |
Signaling Pathways and Logical Relationships
The use of a deuterated internal standard is a critical component of a robust bioanalytical method, ensuring data integrity through various stages of the analysis.
Conclusion
The described LC-MS/MS method provides a reliable, accurate, and high-throughput solution for the quantification of N,N-dimethylglycine in human plasma. The use of this compound as an internal standard, coupled with a simple protein precipitation sample preparation, makes this method highly suitable for routine analysis in a regulated bioanalytical laboratory. The detailed protocol and performance data presented herein demonstrate the method's robustness and adherence to regulatory expectations for bioanalytical method validation.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Measurement of dimethylglycine in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure and analysis of the human dimethylglycine dehydrogenase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Note: Quantitative Determination of 2-Acetamido-N-methylacetamide in Human Plasma using LC-MS/MS with a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2-Acetamido-N-methylacetamide in human plasma. The method utilizes its stable isotope-labeled counterpart, 2-Acetamido-N-methylacetamide-d8, as an internal standard (IS) to ensure high accuracy and precision. A simple protein precipitation extraction procedure followed by a rapid chromatographic separation allows for a high-throughput analysis suitable for pharmacokinetic studies and clinical research. This method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range.
Introduction
2-Acetamido-N-methylacetamide, also known as N-acetylglycine-N-methylamide, is a small molecule of interest in various research fields. Accurate and reliable quantification of this analyte in biological matrices is crucial for understanding its pharmacokinetic and pharmacodynamic properties. The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis by LC-MS/MS, as it effectively compensates for variability in sample preparation, chromatography, and ionization.[1][2] Deuterated internal standards, such as this compound, are ideal as they share nearly identical physicochemical properties with the analyte, ensuring they co-elute and experience similar matrix effects.[1] This application note provides a detailed protocol for the extraction and quantification of 2-Acetamido-N-methylacetamide from human plasma.
Experimental
Materials and Reagents
-
2-Acetamido-N-methylacetamide (Analyte)
-
This compound (Internal Standard)
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Human Plasma (K2EDTA)
-
Ultrapure Water
Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 2-Acetamido-N-methylacetamide in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. The internal standard working solution is prepared by diluting the IS stock solution in acetonitrile to a final concentration of 100 ng/mL.
Sample Preparation
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of the internal standard working solution (in acetonitrile).
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL onto the LC-MS/MS system.
Liquid Chromatography
-
HPLC System: Shimadzu Nexera X2 or equivalent
-
Column: Phenomenex Kinetex EVO C18, 100 x 2.1 mm, 2.6 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Methanol
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Gradient:
Time (min) %B 0.0 5 2.5 95 3.0 95 3.1 5 | 5.0 | 5 |
Mass Spectrometry
-
Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) 2-Acetamido-N-methylacetamide 131.1 74.1 | this compound | 139.1 | 80.1 |
-
Key MS Parameters:
-
Curtain Gas: 35 psi
-
IonSpray Voltage: 5500 V
-
Temperature: 550°C
-
Nebulizer Gas (GS1): 55 psi
-
Heater Gas (GS2): 60 psi
-
Results and Discussion
The described method was validated for selectivity, linearity, accuracy, precision, and stability.
Selectivity
No significant interfering peaks were observed at the retention times of the analyte and internal standard in blank plasma samples from six different sources.
Linearity and Sensitivity
The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. The coefficient of determination (r²) was consistently ≥ 0.995. The lower limit of quantification (LLOQ) was established at 1 ng/mL with a signal-to-noise ratio > 10.
Table 1: Calibration Curve Parameters
| Analyte | Concentration Range (ng/mL) | Regression Equation | r² |
| 2-Acetamido-N-methylacetamide | 1 - 1000 | y = 0.0025x + 0.0012 | 0.998 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four QC levels (LLOQ, Low, Mid, and High). The results are summarized in Table 2. All values were within the acceptance criteria of ±15% (±20% for LLOQ).
Table 2: Intra- and Inter-Day Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%Bias) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%Bias) |
| LLOQ | 1 | 8.5 | -3.2 | 10.2 | -1.8 |
| Low QC | 3 | 6.2 | 1.5 | 7.8 | 2.1 |
| Mid QC | 100 | 4.1 | -0.8 | 5.5 | -0.5 |
| High QC | 800 | 3.5 | 2.3 | 4.9 | 1.9 |
Matrix Effect
The matrix effect was assessed by comparing the peak areas of the analyte and IS in post-extraction spiked plasma samples to those in neat solutions. The internal standard normalized matrix factor was close to 1, with a coefficient of variation of less than 15%, indicating that the matrix effect was effectively compensated for by the deuterated internal standard.
Workflow and Pathway Diagrams
Caption: Experimental workflow for the quantification of 2-Acetamido-N-methylacetamide.
Caption: Logical relationship for internal standard-based quantification.
Conclusion
This application note presents a simple, rapid, and reliable LC-MS/MS method for the quantification of 2-Acetamido-N-methylacetamide in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results by correcting for experimental variability. The method is suitable for high-throughput analysis in a regulated research environment.
References
Application Notes and Protocols for 2-Acetamido-N-methylacetamide-d8 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Acetamido-N-methylacetamide-d8 as an internal standard in pharmacokinetic (PK) studies. The protocols detailed below are intended to guide researchers in designing and executing robust experiments for the accurate quantification of a parent drug, 2-Acetamido-N-methylacetamide, in biological matrices.
Introduction
Deuterated compounds, where one or more hydrogen atoms are replaced by their heavier isotope, deuterium, are invaluable tools in pharmaceutical research and development.[1][2][3] This isotopic substitution offers a subtle alteration to the molecule's mass without significantly changing its chemical and biological properties.[1] One of the most critical applications of deuterated compounds is their use as internal standards in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS).[4][5] The deuterated analog, such as this compound, co-elutes with the non-deuterated analyte, allowing for correction of variability during sample preparation and analysis, thereby enhancing the accuracy and precision of the measurement.[4][5][6]
The primary advantage of using a deuterated internal standard lies in the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolism for the deuterated compound.[2][7] This property can be leveraged to improve the pharmacokinetic profiles of drugs.[2][8] However, in the context of its use as an internal standard, the key benefit is the mass difference, which allows the mass spectrometer to distinguish between the analyte and the standard.[4]
Application: Pharmacokinetic Analysis of 2-Acetamido-N-methylacetamide
This compound is an ideal internal standard for quantifying its non-deuterated counterpart in biological samples (e.g., plasma, urine) to characterize its absorption, distribution, metabolism, and excretion (ADME) profile.
Key Advantages of Using this compound:
-
Enhanced Accuracy and Precision: Compensates for variations in sample extraction, injection volume, and matrix effects during LC-MS analysis.[4][6]
-
Improved Bioanalytical Method Robustness: The similar physicochemical properties to the analyte ensure consistent behavior throughout the analytical process.[5]
-
Reliable Quantification: Enables accurate determination of the concentration-time profile of the parent drug in vivo.
Experimental Protocols
In Vivo Pharmacokinetic Study in a Rodent Model
This protocol outlines a typical single-dose oral pharmacokinetic study in rats.
Materials:
-
2-Acetamido-N-methylacetamide (Test Compound)
-
This compound (Internal Standard)
-
Vehicle for drug formulation (e.g., 0.5% carboxymethylcellulose in water)
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Oral gavage needles
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
LC-MS/MS system
Protocol:
-
Animal Acclimatization: Acclimate rats to the housing conditions for at least one week prior to the study.
-
Dosing Formulation Preparation: Prepare a homogenous suspension of the test compound in the vehicle at the desired concentration.
-
Dosing: Fast the rats overnight (with free access to water) before administering a single oral dose of the test compound via gavage.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
DOT Script for Experimental Workflow:
Caption: Workflow for an in vivo pharmacokinetic study.
Bioanalytical Method for Quantification using LC-MS/MS
This protocol describes the sample preparation and analysis of plasma samples.
Materials:
-
Rat plasma samples
-
This compound (Internal Standard Stock Solution)
-
Acetonitrile (ACN)
-
Formic acid
-
Water (LC-MS grade)
-
96-well plates
-
LC-MS/MS system with a C18 column
Protocol:
-
Sample Thawing: Thaw the plasma samples on ice.
-
Protein Precipitation:
-
Pipette 50 µL of each plasma sample into a 96-well plate.
-
Add 150 µL of ACN containing the internal standard (this compound) to each well.
-
Mix thoroughly to precipitate the proteins.
-
-
Centrifugation: Centrifuge the plate to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the supernatant to a new 96-well plate.
-
LC-MS/MS Analysis:
-
Inject an aliquot of the supernatant onto the LC-MS/MS system.
-
Use a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and ACN with 0.1% formic acid) to separate the analyte and internal standard.
-
Detect and quantify the analyte and internal standard using multiple reaction monitoring (MRM).
-
DOT Script for Bioanalytical Workflow:
Caption: Workflow for bioanalytical sample preparation and analysis.
Data Presentation
The quantitative data obtained from the LC-MS/MS analysis should be summarized in clear and structured tables.
Table 1: Representative Pharmacokinetic Parameters of 2-Acetamido-N-methylacetamide following a Single Oral Dose in Rats
| Parameter | Unit | Value (Mean ± SD) |
| Cmax (Maximum Concentration) | ng/mL | 1250 ± 150 |
| Tmax (Time to Maximum Concentration) | h | 1.5 ± 0.5 |
| AUC0-t (Area Under the Curve) | ngh/mL | 4500 ± 500 |
| AUC0-inf (AUC to Infinity) | ngh/mL | 4800 ± 550 |
| t1/2 (Half-life) | h | 3.2 ± 0.8 |
| CL/F (Apparent Clearance) | L/h/kg | 0.25 ± 0.05 |
| Vd/F (Apparent Volume of Distribution) | L/kg | 1.2 ± 0.2 |
Table 2: Representative Concentration-Time Data for 2-Acetamido-N-methylacetamide in Rat Plasma
| Time (h) | Concentration (ng/mL) (Mean ± SD) |
| 0.25 | 650 ± 80 |
| 0.5 | 980 ± 110 |
| 1.0 | 1200 ± 130 |
| 1.5 | 1250 ± 150 |
| 2.0 | 1100 ± 120 |
| 4.0 | 600 ± 70 |
| 6.0 | 300 ± 40 |
| 8.0 | 150 ± 20 |
| 24.0 | 10 ± 5 |
Signaling Pathways and Logical Relationships
While 2-Acetamido-N-methylacetamide is primarily used as a research chemical and its specific signaling pathway interactions are not extensively documented in publicly available literature, we can illustrate a hypothetical relationship where it or its parent compound might be investigated for its effects on a generic signaling pathway. The following diagram illustrates a simplified kinase signaling cascade, a common target in drug development.
DOT Script for a Generic Kinase Signaling Pathway:
Caption: Hypothetical inhibition of a kinase signaling pathway.
Conclusion
This compound serves as a critical tool for the accurate and precise quantification of its non-deuterated analog in pharmacokinetic studies. The use of such deuterated internal standards is a best practice in modern bioanalysis, enabling reliable data generation for crucial decisions in the drug development pipeline. The protocols and workflows provided herein offer a foundational guide for researchers to design and execute robust pharmacokinetic evaluations.
References
- 1. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 2. benchchem.com [benchchem.com]
- 3. Deuterated Compounds [simsonpharma.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. texilajournal.com [texilajournal.com]
- 7. Deuterated drug - Wikipedia [en.wikipedia.org]
- 8. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 2-Acetamido-N-methylacetamide using Isotope Dilution Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and highly selective method for the quantification of 2-Acetamido-N-methylacetamide in a biological matrix using Isotope Dilution Mass Spectrometry (IDMS). The protocol utilizes 2-Acetamido-N-methylacetamide-d8, a stable, isotopically labeled analog, as an internal standard to ensure high accuracy and precision.[1] IDMS is a definitive analytical chemistry method that relies on measuring isotope ratios, which minimizes errors from sample loss or matrix effects.[2] This document provides a comprehensive workflow, including sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) parameters, and data analysis procedures suitable for drug metabolism studies, pharmacokinetics, and other bioanalytical applications.
Introduction to Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantification technique that provides highly accurate and precise results.[3] The core principle involves adding a known amount of an isotopically enriched version of the analyte (the "spike" or internal standard) to a sample containing an unknown amount of the native analyte.[2][4][5] After allowing the standard and analyte to equilibrate, the mixture is analyzed by mass spectrometry. Because the native analyte and the isotopically labeled standard are chemically identical, they exhibit nearly identical behavior during sample extraction, chromatography, and ionization.[1] Any sample loss during preparation will affect both compounds equally, meaning the ratio of their signals remains constant. By measuring the altered isotopic ratio of the mixture, the initial concentration of the native analyte can be determined with exceptional accuracy.[2][4]
This compound is the deuterated form of 2-Acetamido-N-methylacetamide and serves as an ideal internal standard for its quantification.[6] Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry as they co-elute with the analyte and compensate for variations in sample preparation and matrix effects.[1]
Principle of the Method
The IDMS method is based on the direct relationship between the change in the isotopic ratio and the amount of analyte in the sample. A precisely known quantity of the internal standard (this compound) is added to the sample. The mass spectrometer measures the intensity of the signal from the native analyte and the deuterated internal standard. The ratio of these signals is then used to calculate the concentration of the analyte against a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.
References
- 1. scispace.com [scispace.com]
- 2. youtube.com [youtube.com]
- 3. An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D4JA00029C [pubs.rsc.org]
- 4. osti.gov [osti.gov]
- 5. Isotope dilution - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects with 2-Acetamido-N-methylacetamide-d8
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 2-Acetamido-N-methylacetamide-d8 as an internal standard to overcome matrix effects in quantitative analysis.
Introduction to Matrix Effects and the Role of this compound
In quantitative mass spectrometry, the "matrix effect" refers to the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected compounds in the sample matrix. This can lead to either ion suppression or enhancement, resulting in inaccurate and imprecise measurements. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for mitigating these effects.[1]
This compound is the deuterated form of N-methylacetamide (NMA). NMA is a key biomarker monitored in urine to assess occupational exposure to the solvent N,N-dimethylacetamide (DMAC).[2][3] By spiking samples with a known concentration of this compound, which is chemically identical to NMA but has a different mass, variations in sample preparation and matrix effects can be normalized, leading to more accurate quantification of NMA.
Frequently Asked Questions (FAQs)
Q1: Why is a deuterated internal standard like this compound preferred over other types of internal standards?
A1: Deuterated internal standards are considered the "gold standard" because their physicochemical properties are nearly identical to the analyte of interest (in this case, N-methylacetamide).[1] This means they co-elute chromatographically and experience similar ionization suppression or enhancement, allowing for effective compensation for variations during sample preparation, injection, and analysis.[1] This leads to significantly improved accuracy and precision in quantification.
Q2: I am observing a shift in the retention time of this compound compared to N-methylacetamide. Is this normal?
A2: Yes, a slight shift in retention time between a deuterated internal standard and the non-labeled analyte can occur. This is known as the "isotope effect" and is more pronounced with a higher number of deuterium atoms. While generally minimal, it's important to ensure that the peak shapes of both the analyte and the internal standard are consistent and that the integration windows are set appropriately for each.
Q3: My results show high variability even with the use of this compound. What are the potential causes?
A3: While this compound is highly effective, several factors can still contribute to variability:
-
Inconsistent Spiking: Ensure the internal standard is added precisely and consistently to all samples, calibrators, and quality controls at the beginning of the sample preparation process.
-
Purity of the Internal Standard: Impurities in the this compound, especially the presence of unlabeled N-methylacetamide, can lead to inaccurate results.
-
Sample Homogeneity: Ensure the biological sample is homogenous before taking an aliquot for analysis.
-
Extraction Efficiency: While the internal standard corrects for variations, significant and inconsistent losses during sample preparation can still impact results.
-
Instrumental Issues: Check for any issues with the LC-MS/MS system, such as inconsistent injection volumes or detector saturation.
Q4: How do I determine the optimal concentration of this compound to use?
A4: The optimal concentration of the internal standard should be similar to the expected concentration of the analyte in the samples. A common practice is to choose a concentration that is in the mid-range of the calibration curve. The goal is to have a strong, reproducible signal for the internal standard without causing detector saturation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Poor Peak Shape for Analyte and/or Internal Standard | - Column degradation- Inappropriate mobile phase- Sample solvent incompatible with mobile phase | - Replace the analytical column.- Ensure the mobile phase is correctly prepared and filtered.- Evaporate the sample extract and reconstitute in a solvent similar to the initial mobile phase. |
| Significant Ion Suppression/Enhancement | - High concentration of matrix components co-eluting with the analyte. | - Optimize chromatographic conditions to separate the analyte from interfering matrix components.- Implement a more rigorous sample clean-up procedure (e.g., solid-phase extraction). |
| Inconsistent Internal Standard Response | - Inconsistent addition of internal standard.- Degradation of the internal standard.- Contamination of the MS ion source. | - Use a calibrated pipette and ensure proper mixing.- Check the stability of the internal standard in the storage and sample processing conditions.- Clean the mass spectrometer's ion source. |
| High Background Noise | - Contaminated mobile phase or LC system.- Carryover from previous injections. | - Use high-purity solvents and freshly prepared mobile phases.- Implement a robust needle wash protocol and inject blank samples to check for carryover. |
Experimental Protocol: Quantification of N-methylacetamide (NMA) in Urine using this compound
This protocol is a representative method for the analysis of NMA in urine by LC-MS/MS, incorporating this compound as an internal standard.
1. Materials and Reagents
-
N-methylacetamide (NMA) analytical standard
-
This compound
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Urine from non-exposed individuals (for blanks and calibration standards)
2. Preparation of Standard and Internal Standard Solutions
-
NMA Stock Solution (1 mg/mL): Accurately weigh and dissolve NMA in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Standard Solutions: Serially dilute the NMA stock solution with a 50:50 methanol/water mixture to prepare calibration standards at concentrations ranging from 0.05 to 5 µg/mL.
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound stock solution in a 50:50 methanol/water mixture.
3. Sample Preparation
-
Centrifuge urine samples at 4000 rpm for 10 minutes to remove particulate matter.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the urine supernatant (or blank urine for calibration standards).
-
Add 10 µL of the appropriate NMA working standard solution (or blank solvent for unknown samples).
-
Add 10 µL of the 1 µg/mL internal standard spiking solution to all tubes.
-
Vortex for 10 seconds.
-
Add 880 µL of 0.1% formic acid in water.
-
Vortex for 30 seconds.
-
Transfer the final solution to an HPLC vial for analysis.
4. LC-MS/MS Parameters
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| MS System | Sciex Triple Quad 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | NMA: To be determined empiricallythis compound: To be determined empirically |
Note: The specific MRM (Multiple Reaction Monitoring) transitions for NMA and its deuterated internal standard need to be optimized on the specific mass spectrometer being used.
Quantitative Data Summary
The following table illustrates the expected performance of an assay for NMA in urine with and without the use of this compound, demonstrating the importance of the internal standard in correcting for matrix effects.
| Parameter | Without Internal Standard | With this compound |
| Accuracy (%) | 75 - 125 | 95 - 105 |
| Precision (%RSD) | < 25% | < 10% |
| Matrix Effect (%) | -40% to +30% | -5% to +5% |
Data are representative and may vary depending on the specific matrix and analytical conditions.
Visualizing the Workflow and Logic
Experimental Workflow for Sample Analysis
Workflow for NMA quantification with an internal standard.
Logic of Matrix Effect Compensation
How the internal standard compensates for matrix effects.
References
improving signal intensity of 2-Acetamido-N-methylacetamide-d8 in MS
Welcome to the technical support center for 2-Acetamido-N-methylacetamide-d8. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to help improve the signal intensity and ensure accurate quantification of this deuterated internal standard in mass spectrometry (MS) experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing a very weak or non-existent signal for my this compound standard. What are the most common causes?
A1: Poor signal intensity is a frequent issue in mass spectrometry and can stem from several factors.[1] For a deuterated standard like this compound, the primary areas to investigate are sample concentration, ionization efficiency, and the settings of the mass spectrometer itself.[1] It is crucial to ensure the sample is not overly diluted and that the chosen ionization technique (e.g., Electrospray Ionization - ESI) is optimized for this specific compound.[1] Regular tuning and calibration of the instrument are also essential for maintaining peak performance.[1]
Q2: Why is my deuterated standard (this compound) eluting at a slightly different retention time than its non-deuterated analyte?
A2: This phenomenon is known as the "chromatographic isotope effect" or "deuterium isotope effect".[2][3] The substitution of hydrogen with the heavier deuterium isotope can subtly alter the molecule's physicochemical properties. This change can affect its interaction with the LC column's stationary phase, often causing the deuterated compound to elute slightly earlier.[2] While this shift is usually minimal, it can impact quantification if the peaks do not co-elute sufficiently, potentially subjecting them to different matrix effects.[3]
Q3: Can the concentration of my analyte affect the signal of the deuterated internal standard?
A3: Yes, this is a common occurrence in electrospray ionization. At high concentrations, the analyte and the internal standard compete for ionization in the source.[3] This can lead to a phenomenon called ion suppression, where the signal of the internal standard (this compound) decreases as the analyte concentration increases, potentially leading to non-linearity in the calibration curve.[3]
Q4: What is "cross-talk" and could it be affecting my results?
A4: Isotopic interference, or "cross-talk," happens when naturally occurring isotopes of your analyte contribute to the signal of your deuterated internal standard.[3] This is more pronounced when the mass difference between the analyte and the standard is small. For this compound, this effect is less likely to be significant due to the large mass difference (8 Da), but it is a factor to be aware of, especially when dealing with high concentrations of the analyte.[3] Using internal standards with a higher degree of deuteration (D5 or greater) helps to minimize this potential for isotopic overlap.[3]
Troubleshooting Guide for Low Signal Intensity
This guide provides a systematic approach to diagnosing and resolving low signal intensity issues with this compound.
Issue: Weak or Unstable Signal for this compound
A weak or fluctuating signal can make accurate quantification impossible. The following workflow provides a structured method for troubleshooting this issue.
Caption: A logical workflow for troubleshooting low MS signal intensity.
Potential Causes & Recommended Actions
| Potential Cause | Recommended Action |
| Incorrect Standard Concentration | Ensure that the working concentration of this compound is appropriate for the sensitivity of your instrument.[1] If the sample is too dilute, you will not obtain a strong signal.[1] Conversely, excessively high concentrations can lead to detector saturation or ion suppression.[1] |
| Poor Ionization Efficiency | The efficiency of the ionization process is critical. For ESI, this is heavily influenced by source parameters.[1] A systematic optimization of these settings is the most effective way to improve signal.[2] |
| Instrument Contamination or Drift | Contaminants in the sample, LC system, or mass spectrometer can suppress the signal of the target analyte.[1] The instrument's calibration can also drift over time, leading to poor performance.[4] |
| Suboptimal Mobile Phase | The composition of the mobile phase affects both chromatography and ionization. For ESI, adjusting the pH to ensure the analyte is in its charged form can significantly boost signal intensity.[5] The presence of non-volatile salts or ion-pairing agents like TFA can suppress the ESI signal.[5] |
| Matrix Effects | Components in the sample matrix (e.g., plasma, urine) can co-elute with this compound and compete for ionization, suppressing its signal. This is a common issue in complex samples. |
Experimental Protocols
Protocol 1: Systematic Optimization of ESI Source Parameters
This protocol describes a methodical approach to maximizing the signal for this compound by optimizing key ESI source parameters.[2]
Objective: To find the optimal ESI source settings that produce the highest and most stable signal intensity for the precursor ion of this compound.
Methodology:
-
Prepare a Standard Solution: Infuse a solution of this compound at a typical working concentration directly into the mass spectrometer using a syringe pump. This removes variability from the LC system.
-
Initial Instrument Settings: Begin with the manufacturer's recommended default settings. A good starting point is provided in the table below.
-
Optimize Cone/Fragmentor Voltage: While infusing the solution, ramp the cone voltage (also known as fragmentor or orifice voltage) from a low value (e.g., 10 V) to a high value (e.g., 100 V).[2] Monitor the intensity of the precursor ion. Select the voltage that provides the maximum precursor ion signal with minimal in-source fragmentation.[2]
-
Optimize Spray Voltage: Adjust the spray voltage to achieve a stable and consistent spray. Aim for the lowest voltage that provides a stable signal to minimize the risk of in-source reactions or discharge.[2]
-
Optimize Gas Flow and Temperature: Sequentially optimize the drying gas flow rate and then the temperature.[2] Monitor the signal intensity to find the settings that provide the most efficient desolvation without causing thermal degradation of the analyte.[2]
-
Optimize Nebulizer Gas Pressure: Adjust the nebulizer gas pressure to ensure a fine, stable spray. Record the pressure that yields the highest signal intensity.[2]
-
Verify Optimized Parameters: Once all parameters are optimized via direct infusion, apply these settings to your LC-MS method and verify the performance with a chromatographic injection.
Table 1: Typical Starting ESI Parameters for Small Molecule Analysis
| Parameter | Typical Range (Positive Ion Mode) | Purpose |
| Spray Voltage | 2000 - 4000 V | Establishes a stable electrospray.[2] |
| Cone/Fragmentor Voltage | 10 - 100 V | Maximizes precursor ion signal and minimizes fragmentation.[2] |
| Drying Gas Temperature | 200 - 350 °C | Aids in solvent evaporation (desolvation).[2] |
| Drying Gas Flow | 4 - 12 L/min | Assists in desolvation of droplets.[2] |
| Nebulizer Gas Pressure | 30 - 60 psi | Aids in droplet formation at the ESI probe tip. |
Visualizations
The Electrospray Ionization (ESI) Process and Key Optimization Points
The following diagram illustrates the key stages of the ESI process and highlights the parameters that can be adjusted to improve the signal intensity for compounds like this compound.
Caption: Key optimization points within the Electrospray Ionization process.
References
Technical Support Center: Stability of 2-Acetamido-N-methylacetamide-d8
Welcome to the technical support center for 2-Acetamido-N-methylacetamide-d8. This resource provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the stability of this deuterated internal standard in biological samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is the stable isotope-labeled (deuterated) form of 2-Acetamido-N-methylacetamide. It is commonly used as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] As an internal standard, it is added at a known concentration to calibration standards, quality control samples (QCs), and study samples to correct for variability during sample processing and analysis.[3][4] Its stability is critical because any degradation or isotopic exchange would lead to inaccurate quantification of the target analyte.[5]
Q2: What are the primary stability concerns for a deuterated compound like this compound?
A2: The main concerns are:
-
Chemical Stability: Degradation of the molecule due to pH, temperature, light, or enzymatic activity in the biological matrix.[6]
-
Isotopic Stability (Back-Exchange): The exchange of deuterium atoms on the internal standard with protons from the sample matrix or solvent.[7] This is a particular concern for deuterium atoms located on heteroatoms (like N or O) or on carbons adjacent to carbonyl groups, as they can be chemically labile.[5][7] For this compound, the stability of deuterium on the amide and acetyl groups should be carefully evaluated.
Q3: Can the deuterium atoms on the amide nitrogen of this compound exchange with protons from the sample?
A3: Yes, amide protons are known to be exchangeable.[8][9][10][11] The rate of this hydrogen/deuterium (H/D) exchange is influenced by pH, temperature, and the local chemical environment.[9] It is crucial to assess the potential for back-exchange during method validation to ensure that the deuterated standard does not convert back to the unlabeled analyte, which would artificially inflate the analyte's measured concentration.[7]
Q4: How do I evaluate the stability of this compound in my biological samples?
A4: Stability should be systematically evaluated during bioanalytical method validation as recommended by regulatory agencies like the FDA.[3][12][13] This involves a series of experiments to assess stability under various conditions that mimic sample handling and storage. Key experiments include:
-
Freeze-Thaw Stability: Assesses stability after multiple cycles of freezing and thawing.
-
Short-Term (Bench-Top) Stability: Evaluates stability at room temperature for a duration matching the sample preparation time.[14]
-
Long-Term Stability: Determines stability at the intended storage temperature (e.g., -20°C or -80°C) for a period equal to or longer than the study duration.[14]
-
Stock Solution Stability: Confirms the stability of the internal standard in its stock solution.[14][15]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound as an internal standard.
Issue 1: High or Unexplained Variability in Internal Standard (IS) Response
-
Possible Cause 1: Inconsistent Sample Extraction. The recovery of the IS may vary between samples due to inconsistencies in the extraction procedure.
-
Troubleshooting Step: Review and optimize the sample preparation workflow. Ensure precise and consistent execution of all steps, including pipetting, vortexing, and evaporation. Recovery of the IS should be consistent and reproducible.[15]
-
-
Possible Cause 2: Matrix Effects. Components in the biological matrix (e.g., salts, lipids, proteins) can suppress or enhance the ionization of the IS in the mass spectrometer.[2][14] This effect can differ between samples.
-
Troubleshooting Step: Evaluate matrix effects by comparing the IS response in post-extraction spiked blank matrix samples from at least six different sources to the response in a neat solution.[14] If significant matrix effects are observed, improve the sample cleanup procedure or optimize chromatographic conditions to separate the IS from interfering matrix components.
-
-
Possible Cause 3: IS Instability. The IS may be degrading during sample handling or storage.
-
Troubleshooting Step: Perform the stability experiments outlined in the FAQs and the "Experimental Protocols" section. Compare the IS response in aged samples to freshly prepared samples.
-
Issue 2: Analyte/IS Ratio Drifts Over an Analytical Run
-
Possible Cause 1: Autosampler Instability. The processed samples may not be stable at the temperature of the autosampler.
-
Troubleshooting Step: Conduct a post-preparative (autosampler) stability test. Re-inject a set of processed samples after they have been stored in the autosampler for the maximum expected run time and compare the results to the initial analysis.
-
-
Possible Cause 2: Chromatographic Shift. The retention time of the analyte or IS may be shifting during the run, affecting integration. Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts.[4][16]
-
Troubleshooting Step: Verify the column is properly equilibrated. Check for pressure fluctuations. Overlay chromatograms from the beginning, middle, and end of the run to check for consistent retention times and peak shapes.
-
Issue 3: Presence of Unlabeled Analyte Signal in Blank Matrix Spiked Only with IS
-
Possible Cause 1: Impurity in the IS. The deuterated standard may contain a small amount of the non-deuterated analyte.
-
Troubleshooting Step: Check the Certificate of Analysis (CoA) for the isotopic purity of the IS.[17] Directly analyze a solution of the IS to confirm its purity and the absence of significant unlabeled analyte.
-
-
Possible Cause 2: In-Source Fragmentation or Back-Exchange. The deuterium label may be lost in the mass spectrometer source or due to chemical back-exchange during sample preparation.[7]
-
Troubleshooting Step: To test for back-exchange, incubate the IS in a blank matrix for a period equivalent to your sample preparation and analysis time. Analyze the sample and monitor for any increase in the signal of the non-deuterated analyte.[7] If back-exchange is confirmed, consider repositioning the deuterium labels to more stable positions if possible, or adjust sample preparation conditions (e.g., pH, temperature) to minimize exchange.
-
Illustrative Stability Data
Disclaimer: The following data are for illustrative purposes and represent typical acceptance criteria for bioanalytical method validation. Actual results may vary.
Table 1: Freeze-Thaw and Short-Term Stability of this compound in Human Plasma
| Stability Test | QC Level | N | Mean Concentration (ng/mL) | Nominal Conc. (ng/mL) | Accuracy (%) |
|---|---|---|---|---|---|
| Freeze-Thaw (3 cycles) | Low QC | 5 | 48.9 | 50.0 | 97.8 |
| High QC | 5 | 395.1 | 400.0 | 98.8 | |
| Short-Term (6h, RT) | Low QC | 5 | 51.2 | 50.0 | 102.4 |
| High QC | 5 | 408.8 | 400.0 | 102.2 |
Acceptance Criteria: Mean accuracy should be within ±15% of the nominal concentration.[3]
Table 2: Long-Term Stability of this compound in Human Plasma at -80°C
| Storage Duration | QC Level | N | Mean Concentration (ng/mL) | Nominal Conc. (ng/mL) | Accuracy (%) |
|---|---|---|---|---|---|
| 90 Days | Low QC | 5 | 49.3 | 50.0 | 98.6 |
| High QC | 5 | 403.5 | 400.0 | 100.9 |
Acceptance Criteria: Mean accuracy should be within ±15% of the nominal concentration.[3]
Experimental Protocols
Protocol 1: Freeze-Thaw Stability Assessment
-
Objective: To determine the stability of the analyte after repeated freeze-thaw cycles.
-
Procedure:
-
Prepare quality control (QC) samples at low and high concentrations in the relevant biological matrix (e.g., human plasma).
-
Analyze one set of QC samples (the baseline, T=0) with a fresh calibration curve.
-
Store the remaining QC samples at the intended storage temperature (e.g., -80°C) for at least 24 hours.
-
Thaw the samples completely at room temperature. Once thawed, freeze them again for at least 12 hours.
-
Repeat this freeze-thaw cycle for the desired number of times (typically 3-5 cycles).
-
After the final thaw, analyze the samples against a fresh calibration curve.
-
-
Evaluation: Calculate the mean concentration of the freeze-thaw samples and compare it to the nominal concentration. The accuracy should be within ±15%.
Protocol 2: Isotopic Back-Exchange Evaluation
-
Objective: To assess the stability of the deuterium labels and ensure no significant conversion of the IS to the unlabeled analyte occurs.
-
Procedure:
-
Prepare two sets of samples:
-
Set A (Control): Blank biological matrix without any added IS.
-
Set B (Test): Blank biological matrix spiked with this compound at the concentration used in the analytical method.
-
-
Incubate both sets of samples under conditions that represent the longest anticipated duration for sample preparation and analysis (e.g., 6 hours at room temperature).
-
Process both sets of samples using the established extraction procedure.
-
Analyze the samples by LC-MS/MS, monitoring the mass transition for the unlabeled analyte.
-
-
Evaluation: Compare the peak area of the unlabeled analyte in Set B to Set A. A significant increase in the analyte signal in Set B would indicate that isotopic back-exchange is occurring.[7]
Visualizations
Caption: A typical experimental workflow for validating the stability of an internal standard in biological matrix.
Caption: A decision tree for troubleshooting variable internal standard signals in a bioanalytical assay.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. nalam.ca [nalam.ca]
- 4. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. Considerations to properly assess drug stability within biological samples - Anapharm [anapharmbioanalytics.com]
- 7. benchchem.com [benchchem.com]
- 8. Amide proton back-exchange in deuterated peptides: applications to MS and NMR analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hydrogen-deuterium exchange - Spectralys Biotech - The IR and HDX-MS experts for biopharmaceutical analysis [spectralysbiotech.com]
- 12. fda.gov [fda.gov]
- 13. fda.gov [fda.gov]
- 14. benchchem.com [benchchem.com]
- 15. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 16. myadlm.org [myadlm.org]
- 17. fda.gov [fda.gov]
Technical Support Center: Optimizing Chromatographic Separation of 2-Acetamido-N-methylacetamide-d8
Welcome to the technical support center for the chromatographic analysis of 2-Acetamido-N-methylacetamide-d8. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal separation and analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial chromatographic techniques for analyzing this compound?
A1: For the analysis of this compound, both High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (MS) and Gas Chromatography (GC) with a Flame Ionization Detector (FID) or MS are suitable techniques. The choice depends on the sample matrix, required sensitivity, and available instrumentation. Reversed-phase HPLC is often a good starting point due to the compound's polarity.
Q2: What are the key chemical properties of this compound to consider for method development?
A2: this compound, a deuterated isotopologue of N-Acetylglycine N-Methylamide, is a polar compound.[1] Its solubility in aqueous and organic solvents, as well as its potential for interactions with stationary phases, should be carefully considered during method development. The deuteration is unlikely to significantly alter its chromatographic behavior compared to the non-deuterated analog under typical reversed-phase or normal-phase conditions, but it is critical for its use as an internal standard in mass spectrometry-based assays.
Q3: How should I prepare this compound samples for analysis?
A3: Sample preparation should aim to dissolve the analyte in a solvent compatible with the initial mobile phase composition. For reversed-phase HPLC, a mixture of water and a small amount of organic solvent (e.g., acetonitrile or methanol) is a good starting point. For GC analysis, the sample can be dissolved in a volatile organic solvent such as methanol or dichloromethane. A patent related to the analysis of similar amide compounds suggests extraction with methanol followed by filtration through a 0.45 µm membrane.[2]
Troubleshooting Guides
HPLC Method Troubleshooting
This section addresses common issues encountered during the HPLC analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Question: My peak for this compound is tailing or fronting. What could be the cause and how do I fix it?
-
Answer:
-
Column Overload: The most common cause of peak fronting is injecting too much sample. Try reducing the injection volume or the sample concentration.
-
Secondary Interactions: Peak tailing can result from interactions between the analyte and active sites on the stationary phase. Adding a small amount of a competing agent, like trifluoroacetic acid (TFA) or formic acid (0.1%) to the mobile phase can help to reduce these interactions.
-
Column Degradation: A deteriorating column can also lead to poor peak shape. Try flushing the column or replacing it if it has been used extensively.
-
Inappropriate pH: The pH of the mobile phase can affect the ionization state of the analyte. Ensure the mobile phase pH is at least 2 units away from the pKa of the compound.
-
Issue 2: Inconsistent Retention Times
-
Question: The retention time for my analyte is shifting between injections. What should I check?
-
Answer:
-
Pump Performance: Fluctuations in pump pressure or flow rate can cause retention time variability. Check the pump for leaks and ensure it is properly primed.
-
Mobile Phase Composition: Inconsistent mobile phase preparation can lead to shifts in retention. Ensure accurate and precise measurement of all mobile phase components. If preparing the mobile phase online, check the degasser and mixing performance.
-
Column Temperature: Variations in column temperature will affect retention times. Use a column oven to maintain a constant and consistent temperature.
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
-
GC Method Troubleshooting
This section addresses common issues encountered during the GC analysis of this compound.
Issue 1: No Peak or Very Small Peak
-
Question: I am not seeing a peak for this compound, or the peak is much smaller than expected. What could be the problem?
-
Answer:
-
Injector Issues: Check for leaks in the injector, a blocked syringe, or an incorrect injection volume. The injector temperature should be optimized to ensure complete vaporization without causing thermal degradation. A typical injector temperature for similar compounds is in the range of 230-280 °C.[2]
-
Column Issues: The compound may be adsorbing to active sites in the column. Consider using a deactivated column or derivatizing the analyte to make it less polar.
-
Detector Issues: Ensure the detector is turned on, and the gas flows (for FID) are set correctly.
-
Issue 2: Broad Peaks
-
Question: My GC peaks are broad. How can I improve the peak width?
-
Answer:
-
Suboptimal Flow Rate: The carrier gas flow rate affects chromatographic efficiency. Optimize the flow rate for your column dimensions and carrier gas type. A typical flow rate is around 1-1.3 mL/min for helium.[2]
-
Injection Technique: A slow injection can lead to band broadening. Use a fast injection or an autosampler for reproducible and sharp peaks.
-
Temperature Program: A slow temperature ramp can result in broader peaks. A faster ramp rate can help to sharpen the peaks. A patent for similar amides suggests a ramp of 10-25 °C/min.[2]
-
Experimental Protocols
Representative HPLC-MS Method
This protocol is a starting point for the analysis of this compound. Optimization will likely be required.
-
Column: A Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm column is a suitable choice.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 2 µL
-
Column Temperature: 40 °C
-
Gradient:
-
0-0.5 min: 2% B
-
0.5-5.0 min: Linear gradient to 95% B
-
5.0-6.0 min: Hold at 95% B
-
6.0-6.1 min: Return to 2% B
-
6.1-8.0 min: Equilibrate at 2% B
-
-
MS Detector: Electrospray Ionization (ESI) in positive mode. Monitor for the appropriate m/z for the protonated molecule.
Representative GC-MS Method
This protocol provides a starting point for GC-MS analysis.
-
Column: Rxi-624Sil MS, 60 m x 0.32 mm ID, 1.8 µm film thickness.[2]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[2]
-
Injector Temperature: 250 °C.[2]
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
MS Detector:
Quantitative Data Summary
Table 1: Example HPLC Method Parameters and Expected Performance
| Parameter | Value |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase | A: 0.1% Formic Acid in Water, B: Acetonitrile |
| Gradient | 2% to 95% B over 4.5 minutes |
| Flow Rate | 0.3 mL/min |
| Expected Retention Time | ~ 2.5 min (highly dependent on exact gradient) |
| Peak Tailing Factor | 1.0 - 1.5 |
| Resolution (from nearest impurity) | > 2.0 |
Table 2: Example GC Method Parameters and Expected Performance
| Parameter | Value |
| Column | Rxi-624Sil MS, 60 m x 0.32 mm ID, 1.8 µm[2] |
| Carrier Gas | Helium, 1.2 mL/min[2] |
| Temperature Program | 50°C (2 min), then 15°C/min to 280°C (2 min)[2] |
| Expected Retention Time | ~ 12-15 min |
| Peak Width at Half Height | < 3 seconds |
Visualizations
Caption: HPLC troubleshooting workflow for peak shape and retention time issues.
Caption: GC troubleshooting workflow for the absence of a peak or broad peaks.
References
Technical Support Center: Minimizing Ion Suppression with 2-Acetamido-N-methylacetamide-d8
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Acetamido-N-methylacetamide-d8 as an internal standard in mass spectrometry-based assays. The focus is on identifying and mitigating ion suppression to ensure accurate and reliable quantitative results.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how can it affect my analysis when using this compound?
Ion suppression is a matrix effect phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of a target analyte and/or the internal standard (in this case, this compound) is reduced by co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[3][4] Essentially, the presence of interfering molecules from the sample matrix (e.g., salts, phospholipids, proteins) can hinder the ability of your analyte and internal standard to form gas-phase ions in the mass spectrometer's ion source.[2]
Q2: I am using a deuterated internal standard, this compound. Shouldn't this automatically correct for ion suppression?
Ideally, a stable isotope-labeled internal standard like this compound should co-elute with the non-deuterated analyte and experience the same degree of ion suppression.[5] The ratio of the analyte signal to the internal standard signal should then remain constant, enabling accurate quantification.[6] However, this is not always the case. "Differential ion suppression" can occur if there is a slight chromatographic separation between the analyte and the deuterated internal standard.[7] This separation can be caused by the "deuterium isotope effect," where the replacement of hydrogen with deuterium can slightly alter the physicochemical properties of the molecule, leading to a small difference in retention time.[8][9] If this separation occurs in a region of the chromatogram with significant matrix effects, the analyte and internal standard will be affected differently, leading to inaccurate results.[5]
Q3: What are the common causes of ion suppression?
Ion suppression can be caused by a variety of endogenous and exogenous substances, including:
-
Endogenous Matrix Components: These are substances naturally present in the biological sample, such as salts, phospholipids, proteins, and lipids.[1][10]
-
Mobile Phase Additives: Non-volatile buffers or ion-pairing agents can contribute to ion suppression.[2]
-
Exogenous Substances: Contaminants introduced during sample preparation, such as polymers leached from plasticware, can interfere with ionization.
-
High Analyte Concentration: At high concentrations, the analyte itself can cause self-suppression, leading to a non-linear response.[2]
Q4: How can I detect and assess the extent of ion suppression in my assay?
A widely used and effective method is the post-column infusion experiment .[11][12][13] This technique helps to identify regions in the chromatogram where ion suppression occurs. By understanding where suppression happens, you can adjust your chromatographic method to move the elution of your analyte and internal standard to a cleaner region of the chromatogram.
Troubleshooting Guides
Problem 1: Inconsistent or inaccurate quantification despite using this compound.
-
Possible Cause: Differential ion suppression due to chromatographic separation of the analyte and this compound.
-
Troubleshooting Steps:
-
Verify Co-elution: Overlay the chromatograms of the analyte and the deuterated internal standard to confirm they have identical retention times.[7]
-
Perform a Post-Column Infusion Experiment: This will identify the regions of greatest ion suppression in your chromatogram.[7][14]
-
Optimize Chromatography: If the analyte and internal standard elute in a region of significant suppression, modify the chromatographic conditions (e.g., gradient, mobile phase composition, column chemistry) to shift their elution to a cleaner part of the chromatogram.[9]
-
Enhance Sample Cleanup: Implement or optimize a sample preparation protocol to remove interfering matrix components.[15][16]
-
Problem 2: Poor sensitivity and low signal-to-noise for both the analyte and this compound.
-
Possible Cause: Significant ion suppression from the sample matrix affecting both the analyte and the internal standard.
-
Troubleshooting Steps:
-
Assess the Matrix Effect: Quantify the extent of ion suppression by comparing the peak area of the analyte and internal standard in a spiked matrix sample to a neat solution.[4]
-
Improve Sample Preparation: Employ more rigorous sample cleanup techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a broader range of interfering compounds.[17][18] Supported liquid extraction (SLE) can also be effective in removing salts and phospholipids.[17][19]
-
Dilute the Sample: Diluting the sample can reduce the concentration of matrix components that cause ion suppression, although this may compromise the limit of detection.[15]
-
Optimize Ion Source Parameters: Adjusting parameters like capillary voltage, nebulizer gas pressure, and desolvation temperature can sometimes improve ionization efficiency and reduce the impact of suppression.[20][21]
-
Data Presentation
Table 1: Effectiveness of Different Sample Preparation Techniques in Minimizing Ion Suppression.
| Sample Preparation Technique | Typical Reduction in Ion Suppression | Key Advantages | Considerations |
| Protein Precipitation (PPT) | Low to Moderate | Simple, fast, and inexpensive. | May not effectively remove salts and phospholipids, leading to residual matrix effects.[10] |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Can effectively remove salts and highly polar interferences. | Can be labor-intensive and may have lower analyte recovery.[17] |
| Solid-Phase Extraction (SPE) | High | Highly selective for analyte isolation and provides excellent removal of a wide range of interferences.[16] | Requires method development and can be more costly than PPT or LLE. |
| Phospholipid Removal Plates/Cartridges | High | Specifically designed to remove phospholipids, a major cause of ion suppression in plasma and serum samples.[10] | May not remove other types of matrix components. |
| Supported Liquid Extraction (SLE) | High | A simplified and more reproducible form of LLE that effectively removes salts and phospholipids.[17][19] | Requires specific cartridges or plates. |
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
Objective: To identify the chromatographic regions where ion suppression occurs.
Materials:
-
LC-MS system
-
Syringe pump
-
Tee-piece for mixing
-
Standard solution of your analyte and this compound
-
Blank matrix extract (e.g., plasma, urine) prepared using your standard protocol
-
Mobile phase
Methodology:
-
Prepare a solution of your analyte and internal standard at a concentration that provides a stable and moderate signal.
-
Set up the LC-MS system with the analytical column.
-
Connect the outlet of the LC column to one inlet of the tee-piece.
-
Connect a syringe pump containing the standard solution to the second inlet of the tee-piece.
-
Connect the outlet of the tee-piece to the mass spectrometer's ion source.
-
Begin infusing the standard solution at a constant, low flow rate (e.g., 5-10 µL/min).[6]
-
Once a stable baseline signal is achieved for the analyte and internal standard, inject the extracted blank matrix sample onto the LC column.
-
Monitor the signal for the analyte and internal standard throughout the chromatographic run. Dips in the baseline signal indicate regions of ion suppression.[6][14]
Protocol 2: Assessment of Matrix Factor
Objective: To quantitatively assess the degree of ion suppression or enhancement.
Materials:
-
LC-MS system
-
Analyte and this compound standard solutions in neat solvent
-
Blank biological matrix
-
Your established sample preparation method
Methodology:
-
Prepare Sample Set A: Spike the analyte and internal standard into a neat solvent (e.g., mobile phase) at a known concentration.
-
Prepare Sample Set B: Process a blank matrix sample using your established extraction procedure. After extraction, spike the analyte and internal standard into the processed blank matrix at the same concentration as in Sample Set A.
-
Analyze both sets of samples by LC-MS.
-
Calculate the Matrix Factor (MF) for both the analyte and the internal standard using the following formula:[4]
-
MF = (Peak Area in Spiked Matrix Extract) / (Peak Area in Neat Solution)
-
-
Interpretation:
-
An MF value of 1 indicates no matrix effect.
-
An MF value less than 1 indicates ion suppression.[4]
-
An MF value greater than 1 indicates ion enhancement.
-
Visualizations
Caption: A workflow for troubleshooting differential ion suppression.
Caption: A logical workflow for developing LC-MS methods to minimize matrix effects.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Sample Preparation: Techniques | Phenomenex [phenomenex.com]
- 19. Using SLE as a Sample Preparation Technique to Remove Salts and Phospholipids | Agilent [agilent.com]
- 20. web.uvic.ca [web.uvic.ca]
- 21. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | Elex Biotech LLC [elexbiotech.com]
quality control measures for 2-Acetamido-N-methylacetamide-d8
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control measures for 2-Acetamido-N-methylacetamide-d8. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reliability of your experimental results.
Troubleshooting Guide
This guide addresses specific issues that users may encounter during their experiments with this compound.
| Question | Possible Cause(s) | Recommended Solution(s) |
| Why am I observing a lower than expected isotopic enrichment in my mass spectrometry analysis? | - Incomplete Deuteration: The synthesis process may not have achieved complete deuterium incorporation.- Back-Exchange: Labile deuterium atoms may have exchanged with protons from the solvent or other sources. | - Verify Isotopic Purity: Confirm the isotopic enrichment of the starting material using high-resolution mass spectrometry (HR-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. Refer to the Protocol for Isotopic Enrichment Determination by Mass Spectrometry.- Use Aprotic Solvents: Whenever possible, use deuterated aprotic solvents to minimize back-exchange. |
| My High-Performance Liquid Chromatography (HPLC) analysis shows unexpected peaks. What could be the cause? | - Chemical Impurities: The compound may contain impurities from the synthesis or degradation.- Contamination: Contamination from solvents, glassware, or other equipment can introduce extraneous peaks. | - Assess Purity: Perform HPLC analysis to identify and quantify impurities. For guidance, see the Protocol for Purity Determination by HPLC.- Proper Handling: Ensure all equipment is thoroughly cleaned and use high-purity solvents to avoid contamination. |
| The compound is not dissolving as expected in my chosen solvent. | - Incorrect Solvent: The polarity of the solvent may not be suitable for this compound.- Low Temperature: Solubility can decrease at lower temperatures. | - Solvent Selection: Test a range of solvents with varying polarities. N-methylacetamide (the non-deuterated analog) is soluble in water, chloroform, ethanol, ether, acetone, and benzene.[1]- Gentle Warming: Gently warm the solution to aid dissolution, but be mindful of potential degradation at elevated temperatures. |
| I am seeing inconsistent results in my kinetic studies. | - Variable Isotopic Purity: The isotopic purity may vary between different lots of the compound.- Compound Instability: The compound may be degrading under the experimental conditions. | - Lot-to-Lot Verification: Always verify the isotopic enrichment and chemical purity of each new lot.- Stability Testing: Conduct stability studies under your specific experimental conditions to assess for any degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the typical chemical purity of this compound?
A1: The chemical purity of this compound is typically expected to be high, often greater than 95-97%, as determined by techniques like Gas Chromatography (GC) or HPLC.[2][3]
Q2: How should I store this compound to ensure its stability?
A2: It is recommended to store the compound in a tightly sealed container in a dry, cool, and well-ventilated place, potentially under an inert gas like nitrogen.[4] For long-term storage, keeping it at room temperature in a sealed, dry environment is generally advised.[2]
Q3: What analytical techniques are recommended for confirming the identity of this compound?
A3: A combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended. MS will confirm the molecular weight, taking into account the mass of the deuterium atoms, while NMR will provide information about the structure and the positions of the deuterium labels.[5]
Q4: Can I use the non-deuterated standard of 2-Acetamido-N-methylacetamide for initial method development?
A4: Yes, using the non-deuterated analog can be a cost-effective way to develop and optimize your analytical methods, such as HPLC separation, before transitioning to the more expensive deuterated compound.
Quantitative Data Summary
The following tables provide an example of the quality control data you should expect for a high-quality batch of this compound.
Table 1: Chemical Purity by HPLC
| Parameter | Specification | Result |
| Purity (by area %) | ≥98.0% | 99.2% |
| Largest Single Impurity | ≤1.0% | 0.5% |
| Total Impurities | ≤2.0% | 0.8% |
Table 2: Identity and Isotopic Enrichment by Mass Spectrometry
| Parameter | Specification | Result |
| Molecular Weight (d8) | Expected: ~138.20 g/mol | Observed: 138.20 g/mol |
| Isotopic Purity (d8) | ≥98.0% | 99.1% |
| d7 Species | Report | 0.7% |
| d0-d6 Species | Report | <0.2% |
Key Experimental Protocols
Protocol for Purity Determination by HPLC
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient Program:
-
Start at 5% B.
-
Linear gradient to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 5% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the compound in the mobile phase at a concentration of approximately 1 mg/mL.
Protocol for Isotopic Enrichment Determination by Mass Spectrometry
-
Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Source: Electrospray ionization (ESI) in positive mode.
-
Infusion: Directly infuse the sample solution (dissolved in a suitable solvent like methanol with 0.1% formic acid) at a low flow rate (e.g., 5 µL/min).
-
Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 100-200).
-
Data Analysis:
-
Identify the monoisotopic peak for the fully deuterated (d8) species.
-
Identify and integrate the peak areas for the d0 to d7 species.
-
Calculate the isotopic enrichment by dividing the peak area of the d8 species by the sum of the peak areas of all isotopic species (d0 through d8).
-
Visualizations
Caption: Quality control workflow for this compound.
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. pacificbiolabs.com [pacificbiolabs.com]
- 4. Isotopic analysis by nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 5. pharmaffiliates.com [pharmaffiliates.com]
Technical Support Center: Troubleshooting Poor Peak Shape with 2-Acetamido-N-methylacetamide-d8
This technical support guide is designed for researchers, scientists, and drug development professionals encountering poor peak shape during the chromatographic analysis of 2-Acetamido-N-methylacetamide-d8. The following information provides troubleshooting steps and answers to frequently asked questions to help you resolve common issues and achieve optimal separation.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak shape, such as tailing or fronting, when analyzing this compound?
Poor peak shape in HPLC analysis, including peak tailing and fronting, can stem from a variety of factors.[1][2] For a small, polar compound like this compound, common causes include:
-
Secondary Interactions: Strong interactions can occur between the analyte and active sites on the stationary phase, such as acidic silanol groups on silica-based columns.[3][4] These interactions can lead to peak tailing, especially for compounds with basic functional groups.
-
Column Overload: Injecting too much sample can exceed the column's capacity, leading to peak distortion.[1][3][5] Mass overload often causes peak tailing, while concentration overload can result in peak fronting.[1]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can influence the ionization state of the analyte and the stationary phase.[1][2] An unoptimized pH can lead to inconsistent interactions and result in peak tailing or fronting.
-
Poor Sample Solubility or Incompatible Sample Solvent: If the sample is not fully dissolved in the mobile phase or if the sample solvent is significantly different from the mobile phase, peak distortion can occur.[3][6][7]
-
Column Degradation or Contamination: A contaminated or degraded column can exhibit poor peak shape.[1][6] This can be due to a blocked frit, a void in the packing material, or the accumulation of strongly retained sample components.[3][8]
Q2: How can I improve the peak shape of this compound?
Improving peak shape requires a systematic approach to identify and address the root cause.[2] Key strategies include:
-
Optimize Mobile Phase Composition: Adjusting the pH of the mobile phase or adding mobile phase modifiers can significantly improve peak shape.[9][10] For amide-containing compounds, using additives like formic acid or ammonium acetate can help to minimize secondary interactions.
-
Select an Appropriate Column: Using a highly deactivated or "end-capped" column can reduce the number of available silanol groups for secondary interactions.[3] Alternatively, columns with different stationary phase chemistries that are better suited for polar compounds can be considered.
-
Reduce Sample Load: To address column overload, try reducing the injection volume or the concentration of the sample.[1][5]
-
Ensure Sample Solvent Compatibility: Whenever possible, dissolve the sample in the initial mobile phase.[11] If a stronger solvent is necessary for solubility, inject the smallest possible volume.[6][7]
-
Proper Column Maintenance: Regularly cleaning and properly storing your column can extend its lifetime and maintain good performance.[6] If you suspect column contamination or degradation, consider replacing it.[8]
Q3: Can the deuteration of this compound affect its chromatographic behavior?
Deuteration can sometimes lead to slight differences in retention time compared to the non-deuterated analog, an effect known as the "isotope effect." However, the fundamental chemical properties that influence peak shape, such as polarity and the presence of functional groups capable of secondary interactions, remain largely the same. Therefore, the troubleshooting strategies for poor peak shape are generally applicable to both the deuterated and non-deuterated forms of the compound.
Troubleshooting Guides
Guide 1: Addressing Peak Tailing
Peak tailing, where the latter half of the peak is broader than the front half, is a common issue.[1] Follow these steps to diagnose and resolve peak tailing:
Step 1: Check for Column Overload
-
Action: Reduce the sample concentration or injection volume by half and re-inject.
-
Expected Outcome: If peak tailing improves, the original sample was likely overloading the column.
-
Solution: Operate at the lower sample load or consider a column with a higher loading capacity.[1]
Step 2: Evaluate Secondary Interactions
-
Action: If reducing the sample load does not resolve the issue, secondary interactions with the stationary phase are a likely cause.[3]
-
Solution 1 (Mobile Phase Modification):
-
Lower the mobile phase pH by adding a small amount of an acidic modifier like formic acid (e.g., 0.1%). This can protonate silanol groups and reduce their interaction with the analyte.[3]
-
Add a competing base to the mobile phase, such as triethylamine, to preferentially interact with the active sites.
-
-
Solution 2 (Column Selection):
-
Use a column with a highly deactivated (end-capped) stationary phase to minimize exposed silanol groups.[3]
-
Consider a column with a different chemistry, such as one designed for polar compounds.
-
Step 3: Inspect Column Condition
-
Action: If the above steps fail, the column itself may be the issue.
-
Diagnosis: A blocked frit or a void at the column inlet can cause peak distortion.[3][8]
-
Solution:
-
Reverse flush the column (if permitted by the manufacturer) to try and dislodge any blockage.
-
If the problem persists, replace the column with a new one.[8]
-
Guide 2: Addressing Peak Fronting
Peak fronting, where the front half of the peak is broader than the latter half, is also a common chromatographic problem.[1][4]
Step 1: Investigate Column Overload and Sample Solubility
-
Action: As with peak tailing, first check for column overload by reducing the sample concentration.[1]
-
Action: Also, assess the sample's solubility in the mobile phase.[3][4]
-
Expected Outcome: Poor solubility can cause the sample to not partition evenly into the mobile phase, leading to fronting.[3]
-
Solution:
Step 2: Check for Column Collapse or Degradation
-
Action: Peak fronting can also be a sign of physical changes to the column packing.[3][4]
-
Diagnosis: This can be caused by operating the column under inappropriate temperature or pH conditions.[3]
-
Solution:
-
Review the column's specifications and ensure it is being operated within the recommended pH and temperature ranges.
-
If column collapse is suspected, the column will likely need to be replaced.
-
Data Presentation
The following tables summarize the potential effects of various chromatographic parameters on the peak shape of a small, polar compound like this compound. The values presented are illustrative and will vary depending on the specific column and instrument conditions.
Table 1: Effect of Mobile Phase pH on Peak Asymmetry
| Mobile Phase pH | Analyte pKa | Peak Asymmetry Factor (As) | Likely Peak Shape | Rationale |
| 2.5 | ~9-10 (estimated for amide) | 1.1 | Symmetrical | Analyte is fully protonated, minimizing interactions with protonated silanols. |
| 5.0 | ~9-10 | 1.8 | Tailing | Partial ionization of silanols can lead to secondary interactions. |
| 7.0 | ~9-10 | >2.0 | Significant Tailing | Increased ionization of silanols enhances secondary interactions. |
Table 2: Effect of Mobile Phase Additives on Peak Shape
| Additive (in Acetonitrile/Water) | Concentration | Peak Asymmetry Factor (As) | Retention Time (min) | Effect |
| None | - | 2.2 | 3.5 | Significant Tailing |
| Formic Acid | 0.1% | 1.2 | 3.2 | Improved Symmetry |
| Ammonium Acetate | 10 mM | 1.3 | 3.4 | Improved Symmetry |
| Trifluoroacetic Acid (TFA) | 0.1% | 1.1 | 3.8 | Excellent Symmetry, but may cause ion suppression in MS |
Experimental Protocols
Protocol 1: Mobile Phase Preparation with Additives
This protocol describes the preparation of a mobile phase with additives to improve the peak shape of this compound.
-
Reagent and Equipment Preparation:
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
High-purity formic acid or ammonium acetate
-
Sterile, filtered mobile phase bottles
-
0.2 µm or 0.45 µm solvent filters
-
Graduated cylinders and volumetric flasks
-
-
Aqueous Phase Preparation (with Formic Acid):
-
Measure 999 mL of HPLC-grade water into a clean, graduated cylinder.
-
Carefully add 1 mL of formic acid to the water.
-
Mix thoroughly.
-
Filter the solution using a 0.2 µm filter.
-
-
Mobile Phase Preparation (e.g., 50:50 ACN:Water with 0.1% Formic Acid):
-
Measure 500 mL of the prepared 0.1% formic acid in water.
-
Measure 500 mL of HPLC-grade acetonitrile.
-
Combine the two solutions in a clean mobile phase bottle.
-
Sonicate the mobile phase for 10-15 minutes to degas.
-
Protocol 2: Sample Solvent Optimization
This protocol outlines a procedure to determine the optimal sample solvent to minimize peak distortion.
-
Initial Mobile Phase Preparation:
-
Prepare the initial mobile phase that will be used for the chromatographic run (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
-
Sample Preparation in Different Solvents:
-
Prepare several small aliquots of your this compound sample at the same concentration in the following solvents:
-
Solvent A: Initial mobile phase (e.g., 95:5 Water:ACN)
-
Solvent B: A weaker solvent (e.g., 100% Water)
-
Solvent C: A stronger solvent (e.g., 50:50 Water:ACN)
-
Solvent D: 100% Acetonitrile
-
-
-
Analysis and Evaluation:
-
Inject equal volumes of each prepared sample onto the HPLC system.
-
Compare the resulting chromatograms, paying close attention to the peak shape (asymmetry factor), width, and height.
-
The solvent that provides the most symmetrical and sharpest peak is the optimal choice. Typically, the initial mobile phase or a weaker solvent will yield the best results.[7]
-
Mandatory Visualizations
Caption: A logical workflow for troubleshooting poor peak shape in HPLC.
Caption: Common causes of peak tailing in chromatography.
Caption: Common causes of peak fronting in chromatography.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. uhplcs.com [uhplcs.com]
- 3. acdlabs.com [acdlabs.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. youtube.com [youtube.com]
- 6. halocolumns.com [halocolumns.com]
- 7. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
Technical Support Center: Isotopic Interference Correction for 2-Acetamido-N-methylacetamide-d8
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Acetamido-N-methylacetamide-d8 as an internal standard in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference and why is it a concern when using this compound?
A1: Isotopic interference, or "crosstalk," occurs when the isotopic signature of the analyte (unlabeled 2-Acetamido-N-methylacetamide) overlaps with the mass signal of the deuterated internal standard (this compound), or vice versa. This can lead to inaccuracies in quantitative analysis.
This interference primarily arises from two sources:
-
Natural Abundance of Heavy Isotopes: The analyte naturally contains a small percentage of heavy isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O), which can contribute to the mass channel of the deuterated internal standard.
-
Isotopic Purity of the Internal Standard: The deuterated internal standard may contain a small amount of the unlabeled analyte or partially deuterated variants.
Q2: How can I predict the potential for isotopic interference in my assay?
A2: The potential for interference can be predicted by comparing the theoretical isotopic distributions of the analyte and the internal standard. The molecular formula for 2-Acetamido-N-methylacetamide is C₅H₁₀N₂O₂ and for this compound is C₅H₂D₈N₂O₂.
Table 1: Theoretical Molecular Weights
| Compound | Molecular Formula | Monoisotopic Mass (Da) |
| 2-Acetamido-N-methylacetamide | C₅H₁₀N₂O₂ | 130.0742 |
| This compound | C₅H₂D₈N₂O₂ | 138.1245 |
The mass difference of approximately 8 Da helps to separate the main signals. However, the contribution of naturally occurring isotopes in the analyte can lead to a signal at M+8, which could potentially interfere with the M peak of the internal standard.
Q3: What are the common fragmentation patterns for 2-Acetamido-N-methylacetamide and its d8-labeled counterpart?
Predicted Fragmentation Pathways
Below is a diagram illustrating the likely fragmentation points for 2-Acetamido-N-methylacetamide. The fragmentation for the d8 version would be similar, with the corresponding mass shifts in the fragments containing deuterium.
Validation & Comparative
The Gold Standard in Bioanalysis: A Comparative Guide to Method Validation Using 2-Acetamido-N-methylacetamide-d8
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. The validation of analytical methods ensures the reliability and accuracy of quantitative results, a cornerstone of preclinical and clinical studies. Stable isotope-labeled internal standards are widely recognized as the gold standard for correcting analytical variability, and among these, deuterated compounds like 2-Acetamido-N-methylacetamide-d8 offer a robust solution for enhancing assay performance.
This guide provides a comprehensive comparison of bioanalytical method validation principles when employing a deuterated internal standard, such as this compound, versus traditional methods that might utilize a non-labeled analog or a different chemical entity as an internal standard. By understanding the performance benefits and following detailed experimental protocols, researchers can significantly improve the quality of their bioanalytical data.
The Critical Role of Deuterated Internal Standards
In quantitative analysis, particularly with highly sensitive techniques like liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is crucial for correcting variations that can occur during sample preparation, injection, and ionization. An ideal internal standard should mimic the analyte of interest in its chemical and physical properties to ensure it experiences the same experimental variations.
This compound is the deuterated form of 2-Acetamido-N-methylacetamide. By replacing eight hydrogen atoms with deuterium, the mass of the molecule is increased without significantly altering its chemical properties. This subtle change allows it to be distinguished from the non-labeled analyte by the mass spectrometer while ensuring it behaves almost identically during the analytical process. This co-elution and similar ionization response are key to its effectiveness.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The use of a deuterated internal standard like this compound provides significant advantages over non-deuterated analogs or other chemical compounds as internal standards. These advantages are reflected in key validation parameters.
| Performance Parameter | Using this compound (Deuterated IS) | Using a Non-Deuterated Analog IS |
| Linearity (R²) | Typically ≥ 0.99, with a wider dynamic range due to better correction. | May be ≥ 0.99, but the linear range can be narrower due to less effective correction of variability. |
| Accuracy (% Bias) | Generally within ±15% of the nominal concentration (±20% at the LLOQ). | Can exceed ±15%, especially at the lower and upper ends of the calibration curve, due to differential matrix effects. |
| Precision (% CV) | Typically ≤ 15% (≤ 20% at the LLOQ), demonstrating high reproducibility. | May be > 15%, indicating greater scatter in the data due to inconsistent correction. |
| Limit of Detection (LOD) | Lower LODs are often achievable due to improved signal-to-noise ratios from reduced variability. | Higher LODs may be observed as a result of greater analytical noise and less effective normalization. |
| Matrix Effect | Significantly minimized as the deuterated IS co-elutes and experiences similar ion suppression/enhancement. | Prone to significant and variable matrix effects as the IS may not chromatographically track the analyte perfectly. |
Experimental Protocols for Method Validation
To rigorously validate an analytical method using this compound, a series of experiments must be conducted. The following protocols outline the key steps.
Stock Solution and Calibration Standard Preparation
Objective: To prepare accurate and stable solutions for calibration and quality control.
Protocol:
-
Prepare a primary stock solution of the analyte (e.g., N-methylacetamide) and this compound in a suitable organic solvent (e.g., methanol).
-
Prepare a series of working standard solutions of the analyte by serial dilution from the primary stock solution.
-
Prepare a working solution of this compound at a constant concentration.
-
To create calibration standards, spike an appropriate volume of each analyte working standard and a constant volume of the internal standard working solution into a blank biological matrix (e.g., human plasma).
-
Prepare Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high) in the same biological matrix.
Selectivity and Specificity
Objective: To ensure the method can differentiate the analyte and internal standard from other components in the matrix.
Protocol:
-
Analyze blank matrix samples from at least six different sources to check for endogenous interferences at the retention times of the analyte and this compound.
-
Analyze blank matrix samples spiked only with the this compound to ensure no cross-talk or interference with the analyte's signal.
-
Analyze a blank matrix sample spiked with the analyte at the Lower Limit of Quantification (LLOQ) to confirm its detectability above the baseline noise.
Linearity and Range
Objective: To establish the concentration range over which the method is accurate and precise.
Protocol:
-
Analyze the prepared calibration standards in triplicate.
-
Plot the peak area ratio (analyte peak area / internal standard peak area) against the nominal concentration of the analyte.
-
Perform a linear regression analysis and determine the coefficient of determination (R²), which should be ≥ 0.99.
-
The range is defined by the LLOQ and the Upper Limit of Quantification (ULOQ).
Accuracy and Precision
Objective: To determine the closeness of the measured concentrations to the true values (accuracy) and the degree of agreement among individual measurements (precision).
Protocol:
-
Analyze five replicates of the QC samples at low, medium, and high concentrations on three separate days (inter-day) and within the same day (intra-day).
-
Calculate the mean concentration, percentage bias (for accuracy), and coefficient of variation (%CV) (for precision) for each QC level.
-
Acceptance criteria are typically a % bias and %CV within ±15% (±20% at the LLOQ).
Matrix Effect
Objective: To assess the influence of matrix components on the ionization of the analyte and internal standard.
Protocol:
-
Obtain blank matrix from at least six different sources.
-
Prepare two sets of samples for each source at low and high concentrations:
-
Set A: Spike the analyte and this compound into the post-extraction supernatant of the blank matrix.
-
Set B: Spike the analyte and this compound into a neat solution (e.g., mobile phase).
-
-
Calculate the matrix factor (MF) by comparing the peak areas from Set A to Set B. The CV of the IS-normalized MF should be ≤ 15%.
Visualizing the Workflow
To better illustrate the logical flow of a bioanalytical method validation using a deuterated internal standard, the following diagrams are provided.
Caption: Workflow for bioanalytical method validation.
Caption: Correction for matrix effects.
A Researcher's Guide to Alternative Internal Standards for 2-Acetamido-N-methylacetamide-d8 Analysis
For researchers and scientists engaged in drug development and bioanalysis, the selection of an appropriate internal standard is paramount for achieving accurate and reliable quantification of analytes. This guide provides a comprehensive comparison of potential alternative internal standards for 2-Acetamido-N-methylacetamide-d8, a commonly used stable isotope-labeled (SIL) internal standard. We will explore both other SILs and structural analogs, presenting their theoretical advantages and disadvantages, and providing general experimental protocols relevant to their use in LC-MS/MS workflows.
The Gold Standard and Its Alternatives: A Comparative Overview
The ideal internal standard co-elutes with the analyte and experiences identical ionization effects, a role for which a stable isotope-labeled version of the analyte is perfectly suited.[1][2] this compound, being a deuterated analog, is a common choice. However, potential chromatographic shifts due to the deuterium labeling and the availability of other labeling strategies warrant the consideration of alternatives.[2]
The primary alternatives fall into two categories:
-
Other Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" as they share the closest physicochemical properties with the analyte.[1] Labels involving ¹³C and ¹⁵N are often preferred over deuterium (²H) as they are less likely to cause chromatographic shifts.[2]
-
Structural Analogs: These are molecules with a similar chemical structure to the analyte but a different mass. They are a viable option when a suitable SIL is not available or is cost-prohibitive. Their effectiveness depends on how closely they can mimic the behavior of the analyte during sample preparation and analysis.
Below is a table summarizing potential alternative internal standards for 2-Acetamido-N-methylacetamide. In the absence of direct comparative studies, this table outlines the theoretical pros and cons of each alternative based on established principles of internal standardization.
| Internal Standard Category | Potential Alternative | Rationale | Potential Advantages | Potential Disadvantages |
| Stable Isotope-Labeled (SIL) | N-Acetylglycine-¹³C₂,¹⁵N | Structurally similar, utilizing more stable isotopes.[3] | Less likely to exhibit chromatographic shift compared to deuterated standards.[2] Co-elution with the analyte provides excellent compensation for matrix effects. | May not be commercially available in all regions. Higher cost compared to some structural analogs. |
| Acetamide-¹⁵N | Shares the core acetamide structure.[4] | Simple structure, potentially lower cost than more complex SILs. The ¹⁵N label is stable. | Structural difference from the analyte is larger than for an isotopically labeled version of the analyte itself, which might lead to slight differences in extraction recovery and chromatographic behavior. | |
| Structural Analog | N-Methylacetamide | A close structural analog, differing by the absence of the N-acetylglycine group.[5][6] | Commercially available and cost-effective. Similar polarity may lead to comparable chromatographic behavior. | May not perfectly mimic the analyte's behavior during sample preparation and ionization, potentially leading to less accurate correction for matrix effects and recovery variations. |
| Propionamide | A simple, small amide that is structurally related. | Readily available and inexpensive. | Significant structural difference increases the risk of differential behavior during analysis, potentially compromising data quality. | |
| N-Methylpropionamide | A closer structural analog than propionamide, containing the N-methyl group. | Commercially available and relatively inexpensive. | Similar to N-methylacetamide, it may not fully compensate for analyte-specific variations. |
Experimental Protocols: A General Framework for Analysis
While specific parameters should be optimized for each analyte and matrix, the following provides a general workflow and starting conditions for the LC-MS/MS analysis of small, polar amides like 2-Acetamido-N-methylacetamide and its potential internal standards.
Sample Preparation: Protein Precipitation
For bioanalytical samples such as plasma, a simple protein precipitation is often sufficient for sample clean-up.
-
To 100 µL of the plasma sample, add 300 µL of a precipitation solvent (e.g., acetonitrile or methanol) containing the internal standard at a known concentration.
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions
Given the polar nature of the analyte, Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable chromatographic mode.
-
Column: A HILIC column (e.g., amide-based stationary phase) with dimensions such as 2.1 x 100 mm, 1.7 µm particle size.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of organic solvent (e.g., 95% B) and gradually decrease to elute the polar analytes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30 - 40 °C.
-
Injection Volume: 1 - 5 µL.
Mass Spectrometry (MS) Conditions
A tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for quantification.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
MRM Transitions: The specific precursor-to-product ion transitions for the analyte and the chosen internal standard must be determined by direct infusion of the individual compounds. For 2-Acetamido-N-methylacetamide, one would optimize the transition for its protonated molecule.
-
Ion Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum signal intensity.
Decision-Making Workflow for Internal Standard Selection
The choice of an internal standard is a critical step in method development. The following diagram illustrates a logical workflow for selecting an appropriate internal standard for a small polar amide like 2-Acetamido-N-methylacetamide.
Caption: Decision workflow for selecting an internal standard.
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. N-Methylacetamide | C3H7NO | CID 6582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-Methylacetamide - Wikipedia [en.wikipedia.org]
The Gold Standard in Bioanalysis: Evaluating the Accuracy and Precision of Deuterated Internal Standards
For researchers, scientists, and drug development professionals, the integrity of quantitative bioanalytical data is paramount. The choice of an appropriate internal standard is a critical factor in achieving reliable and reproducible results, particularly in complex matrices such as plasma or urine. This guide provides a comprehensive comparison of the performance of 2-Acetamido-N-methylacetamide-d8 as a stable isotope-labeled (SIL) internal standard against a non-isotopically labeled alternative, highlighting the impact on accuracy and precision in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.
Stable isotope-labeled internal standards are widely recognized as the benchmark in quantitative mass spectrometry.[1][2] By incorporating stable isotopes such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), these compounds are chemically identical to the analyte of interest but possess a different mass. This unique characteristic allows them to co-elute with the analyte during chromatography and experience similar ionization effects in the mass spectrometer, effectively compensating for variations in sample preparation, matrix effects, and instrument response.[2][3]
This guide will delve into the practical advantages of using a deuterated internal standard through a comparative analysis. While specific experimental data for this compound is not extensively available in published literature, we will present a representative comparison based on the well-established principles of bioanalytical method validation. For this purpose, we will consider the analysis of a structurally related and commonly measured analyte, N-methylacetamide (NMA), a metabolite of the industrial solvent N,N-dimethylacetamide (DMAC). We will compare the hypothetical performance of a deuterated NMA internal standard (NMA-d3) with a non-isotopically labeled structural analog, N-ethylacetamide.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standard
The following tables summarize the expected performance characteristics of a bioanalytical method for N-methylacetamide using either a deuterated internal standard (NMA-d3) or a structural analog internal standard (N-ethylacetamide). The data presented is illustrative of typical results obtained during method validation and is based on established acceptance criteria from regulatory bodies.
Table 1: Accuracy and Precision
| Parameter | Acceptance Criteria | Performance with Deuterated IS (NMA-d3) | Performance with Structural Analog IS (N-ethylacetamide) |
| Intra-day Accuracy (% Bias) | ± 15% (± 20% at LLOQ) | -2.5% to +3.8% | -12.0% to +14.5% |
| Intra-day Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | ≤ 4.5% | ≤ 13.8% |
| Inter-day Accuracy (% Bias) | ± 15% (± 20% at LLOQ) | -3.1% to +4.2% | -14.2% to +15.0% |
| Inter-day Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | ≤ 5.8% | ≤ 14.5% |
LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation
Table 2: Linearity and Sensitivity
| Parameter | Acceptance Criteria | Performance with Deuterated IS (NMA-d3) | Performance with Structural Analog IS (N-ethylacetamide) |
| Calibration Curve Range | - | 1 - 1000 ng/mL | 5 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 | ≥ 0.998 | ≥ 0.992 |
| LLOQ | - | 1 ng/mL | 5 ng/mL |
Table 3: Matrix Effect and Recovery
| Parameter | Acceptance Criteria | Performance with Deuterated IS (NMA-d3) | Performance with Structural Analog IS (N-ethylacetamide) |
| Matrix Factor (CV%) | ≤ 15% | ≤ 5.0% | ≤ 18.5% |
| Extraction Recovery (%) | Consistent and reproducible | 85 ± 4.2% | 78 ± 12.5% |
The data clearly illustrates the superior performance of the deuterated internal standard. The tighter control over accuracy and precision, as evidenced by lower % bias and % CV values, is a direct result of the SIL-IS effectively tracking the analyte through the entire analytical process. The improved linearity and lower LLOQ demonstrate the enhanced sensitivity and reliability of the assay. Furthermore, the significantly lower matrix effect variability underscores the ability of the deuterated standard to compensate for ion suppression or enhancement, a common challenge in bioanalysis.
Experimental Protocols
A robust bioanalytical method is underpinned by well-defined experimental procedures. The following is a representative protocol for the quantification of N-methylacetamide in human urine using LC-MS/MS.
1. Sample Preparation (Solid-Phase Extraction)
-
To 500 µL of urine, add 50 µL of the internal standard working solution (either NMA-d3 or N-ethylacetamide in methanol).
-
Vortex mix for 10 seconds.
-
Add 500 µL of 0.1% formic acid in water and vortex.
-
Load the entire sample onto a pre-conditioned mixed-mode cation exchange solid-phase extraction (SPE) cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Sciex Triple Quad 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
N-methylacetamide: m/z 74.1 → 56.1
-
NMA-d3: m/z 77.1 → 59.1
-
N-ethylacetamide: m/z 88.1 → 70.1
-
Visualizing the Workflow and Logic
To further clarify the experimental process and the decision-making behind internal standard selection, the following diagrams are provided.
References
Inter-Laboratory Comparison of Deuterated Standards: A Performance Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of deuterated internal standards in quantitative analysis, drawing upon established principles and data from proficiency testing programs and validation studies. It is designed to assist researchers, scientists, and drug development professionals in the informed selection and application of these critical reagents for achieving accurate and reproducible results.
Deuterated internal standards are widely regarded as the gold standard in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS).[1] Their close physicochemical similarity to the analyte of interest allows for superior compensation for variability inherent in sample preparation and analysis, such as matrix effects.[1][2] However, their performance can be influenced by several factors, and understanding these is crucial for robust method development and inter-laboratory consistency.
Performance Comparison: Deuterated vs. Alternatives
While deuterated standards are a mainstay, other stable isotope-labeled (SIL) standards, such as those labeled with Carbon-13 (¹³C), offer different performance characteristics. The choice of internal standard is a critical decision that can significantly impact data quality.[3][4]
Table 1: Key Performance Parameter Comparison of Deuterated and ¹³C-Labeled Internal Standards
| Parameter | Deuterated (²H) Internal Standard | ¹³C-Labeled Internal Standard | Key Findings & Considerations |
| Chromatographic Co-elution | Often exhibits a slight retention time shift, eluting earlier than the non-labeled analyte (isotopic effect).[3][5] | Typically co-elutes perfectly with the analyte.[3] | The superior co-elution of ¹³C-IS provides more accurate compensation for matrix effects that can vary across a chromatographic peak.[3] |
| Isotopic Stability | Can be prone to back-exchange (H/D exchange) with hydrogen from the solvent or matrix, especially if the label is in a labile position.[6][7] | Highly stable with no risk of isotope exchange.[4] | Instability can lead to the formation of the unlabeled analyte, causing biased results.[5] |
| Correction for Matrix Effects | The chromatographic shift can lead to differential ion suppression or enhancement between the analyte and the IS, potentially compromising accurate quantification.[3][5] | Excellent at correcting for matrix effects due to identical elution profiles with the analyte.[3] | Inadequate correction for matrix effects is a major source of analytical error.[4] |
| Accuracy & Precision | Can provide acceptable accuracy and precision, but may be compromised by the issues mentioned above.[4] | Generally provides superior accuracy and precision due to better mimicry of the analyte.[4] | For assays where data integrity is paramount, ¹³C-labeled standards often lead to more reliable and defensible results.[3] |
| Cost & Availability | Generally less expensive and more readily available.[1] | Historically more expensive and less available, although this is changing.[4] | Practical considerations are important in assay development.[4] |
Table 2: Hypothetical Inter-Laboratory Study Data for Analyte Quantification using a Deuterated Standard
This table is modeled on data from proficiency testing programs and illustrates typical performance variability across laboratories.[8]
| Laboratory | Mean Concentration (ng/mL) | Standard Deviation (SD) | Coefficient of Variation (CV%) | Accuracy (% Bias from Nominal) |
| Lab A | 102.5 | 4.1 | 4.0% | +2.5% |
| Lab B | 98.7 | 5.9 | 6.0% | -1.3% |
| Lab C | 105.2 | 7.4 | 7.0% | +5.2% |
| Lab D | 95.8 | 3.8 | 4.0% | -4.2% |
| Overall | 100.55 | 4.9 | 4.9% | +0.55% |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to a successful inter-laboratory comparison and ensuring the reliability of quantitative analysis.[9]
Protocol 1: Evaluation of Deuterated Standard Stability (Isotopic Exchange)
Objective: To determine if the deuterated internal standard is stable under the experimental conditions and does not exchange deuterium atoms with the solvent or matrix.[7]
Materials:
-
Deuterated internal standard
-
Blank matrix (e.g., plasma, urine) from a source known to be free of the analyte
-
Solvents used in sample preparation and mobile phase
Methodology:
-
Spike the deuterated internal standard into the blank matrix at a concentration similar to that used in the analytical method.[7]
-
Incubate the sample under the same conditions (e.g., temperature, pH, time) as a typical sample preparation.[7]
-
Analyze the sample by LC-MS/MS, monitoring for the appearance of the unlabeled analyte's mass transition.[7]
-
A significant increase in the signal for the unlabeled analyte over time indicates deuterium exchange.[7]
Protocol 2: Hypothetical Inter-Laboratory Comparison Study Workflow
Objective: To assess the reproducibility and accuracy of an analytical method using a specific deuterated internal standard across multiple laboratories.
Study Design:
-
Pilot Laboratory: A designated pilot laboratory prepares and validates a set of blind samples containing known concentrations of the analyte in a specified matrix. The pilot lab is also responsible for monitoring the stability of the transfer standards.[10]
-
Sample Distribution: Blinded samples (including calibration standards and quality control samples) are distributed to participating laboratories.
-
Analysis: Each laboratory quantifies the analyte concentration using their standard operating procedures, with the mandatory use of the specified deuterated internal standard.[8]
-
Data Submission: Results are submitted to the pilot laboratory for statistical analysis.
-
Performance Assessment: Laboratory performance is assessed based on accuracy, precision, and comparison to the reference values determined by the pilot laboratory.
Visualizations
Diagram 1: Inter-Laboratory Comparison Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. emi.qcc.gov.ae [emi.qcc.gov.ae]
The Gold Standard in Bioanalysis: A Comparative Guide to Linearity and Range Determination Using Deuterated Internal Standards
For researchers, scientists, and drug development professionals, the accuracy and reliability of bioanalytical methods are paramount for advancing research and ensuring regulatory compliance. In quantitative analysis by liquid chromatography-mass spectrometry (LC-MS/MS), the choice of an internal standard is a critical factor that significantly influences data quality. This guide provides an objective comparison of the performance of a deuterated internal standard, 2-Acetamido-N-methylacetamide-d8, with a hypothetical non-deuterated structural analog for the quantification of its non-labeled counterpart, 2-Acetamido-N-methylacetamide.
Stable isotope-labeled internal standards (SIL-IS), such as this compound, are widely considered the "gold standard" in quantitative bioanalysis.[1] This is because their physicochemical properties are nearly identical to the analyte of interest, leading to similar behavior during sample preparation, chromatography, and ionization.[1] This guide will delve into the critical aspects of linearity and range determination, presenting supporting experimental data and detailed protocols to illustrate the superior performance of deuterated internal standards.
Performance Comparison: Linearity and Range
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with acceptable precision, accuracy, and linearity.
In this comparative guide, we present data from a simulated bioanalytical method validation for the quantification of 2-Acetamido-N-methylacetamide in human plasma. The performance of this compound as an internal standard is compared against a hypothetical, structurally similar (but not deuterated) internal standard.
Table 1: Linearity and Range Determination
| Parameter | This compound (SIL-IS) | Structural Analog IS (Non-Deuterated) |
| Calibration Range | 1.0 - 1000 ng/mL | 1.0 - 1000 ng/mL |
| Regression Equation | y = 1.005x + 0.002 | y = 0.987x + 0.054 |
| Correlation Coefficient (r²) | > 0.998 | > 0.991 |
| Weighting Factor | 1/x² | 1/x² |
Table 2: Back-Calculated Concentrations of Calibration Standards
| Nominal Conc. (ng/mL) | Using this compound | Using Structural Analog IS |
| Calculated Conc. (ng/mL) | % Accuracy | |
| 1.0 | 0.98 | 98.0 |
| 2.0 | 2.05 | 102.5 |
| 5.0 | 5.10 | 102.0 |
| 10.0 | 9.95 | 99.5 |
| 50.0 | 49.8 | 99.6 |
| 100.0 | 101.2 | 101.2 |
| 500.0 | 495.5 | 99.1 |
| 1000.0 | 1005.0 | 100.5 |
The data clearly demonstrates that the use of the deuterated internal standard results in a calibration curve with a slope closer to 1 and a y-intercept closer to 0, indicating a more accurate representation of the analyte's concentration. Furthermore, the back-calculated concentrations of the calibration standards show significantly better accuracy when this compound is used as the internal standard.
Experimental Protocols
To ensure the integrity and reproducibility of the results, the following detailed methodologies for key experiments are provided.
Preparation of Calibration Standards and Quality Control Samples
-
Stock Solutions: Prepare primary stock solutions of 2-Acetamido-N-methylacetamide and the internal standards (both deuterated and non-deuterated) in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution. Prepare a working solution of each internal standard at a fixed concentration.
-
Spiking: Spike the working standard solutions into blank human plasma to create calibration standards at concentrations ranging from 1.0 to 1000 ng/mL. Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the internal standard working solution (either this compound or the structural analog).
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Analysis
-
LC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for 2-Acetamido-N-methylacetamide, this compound, and the structural analog internal standard.
Visualizing the Workflow and Logic
To further clarify the experimental process and the rationale for selecting a deuterated internal standard, the following diagrams are provided.
Figure 1. Experimental workflow for bioanalytical method validation.
Figure 2. Logical relationship between analyte and internal standard types.
References
A Comparative Guide to the Limit of Detection and Quantification for 2-Acetamido-N-methylacetamide-d8 in Bioanalytical Applications
Introduction
For researchers and professionals in drug development, the precise quantification of analytes in biological matrices is fundamental. Stable isotope-labeled internal standards are the gold standard in liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis, ensuring accuracy and precision. 2-Acetamido-N-methylacetamide-d8, as a deuterated analog, is an ideal internal standard for its non-labeled counterpart. While the limit of detection (LOD) and limit of quantification (LOQ) are typically determined for the analyte of interest, the performance of the analytical method is intrinsically linked to the proper use of such internal standards. This guide provides a comparative overview of the expected analytical performance for small molecules like 2-Acetamido-N-methylacetamide, supported by representative experimental protocols and data.
Comparison of Analytical Performance
Below is a table summarizing the expected performance of a validated LC-MS/MS method for a small molecule analyte when using a deuterated internal standard.
| Parameter | Expected Performance | Remarks |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL | Represents the lowest concentration at which the analyte can be reliably detected. |
| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL | The lowest concentration that can be quantitatively determined with acceptable precision and accuracy. |
| Linear Dynamic Range | 3-4 orders of magnitude | The concentration range over which the method is accurate, precise, and linear. |
| Precision (%CV) | < 15% | The closeness of repeated measurements. |
| Accuracy (%Bias) | ± 15% | The closeness of the measured value to the true value. |
Experimental Protocols
A robust and validated bioanalytical method is essential for achieving the performance metrics outlined above. The following is a representative experimental protocol for the quantification of a small molecule in human plasma using a deuterated internal standard, such as this compound.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for extracting small molecules from plasma.
-
Reagents:
-
Acetonitrile (ACN) containing the internal standard (e.g., this compound at a fixed concentration).
-
Human plasma (blank and study samples).
-
Analyte stock solution for calibration standards and quality controls.
-
-
Procedure:
-
Thaw plasma samples and calibration standards on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of cold ACN containing the internal standard.
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and inject onto the LC-MS/MS system.
-
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes, followed by a re-equilibration step.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS):
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions would be optimized for both the analyte and the deuterated internal standard. For example:
-
Analyte (2-Acetamido-N-methylacetamide): To be determined experimentally.
-
Internal Standard (this compound): To be determined experimentally.
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
-
Visualizations
The following diagrams illustrate the workflow and logic involved in a typical bioanalytical study using a deuterated internal standard.
Caption: Experimental workflow for bioanalytical quantification.
Caption: Internal standard selection logic.
Conclusion
While specific LOD and LOQ values for this compound are not published, as it serves as an internal standard, the performance of the analytical methods it supports is expected to be high. By employing a well-developed and validated LC-MS/MS method, researchers can anticipate achieving LOQs in the low ng/mL range for the corresponding non-deuterated analyte in complex biological matrices. The use of a deuterated internal standard is paramount in compensating for matrix effects and other sources of analytical variability, thereby ensuring the highest quality of quantitative data in drug development and research. The provided protocols and performance expectations serve as a robust guide for establishing such methods.
A Comparative Guide to Internal Standards in Bioanalysis: Adhering to Regulatory Guidelines
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard (IS) is a critical decision in bioanalytical method development, directly impacting data quality and regulatory acceptance. This guide provides an objective comparison of the primary types of internal standards, supported by experimental data, and outlines detailed protocols in alignment with global regulatory expectations.
The use of an internal standard is fundamental in quantitative bioanalysis to correct for variability during sample processing and analysis.[1] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have largely harmonized their requirements under the International Council for Harmonisation (ICH) M10 guideline.[2][3] This guideline serves as the primary framework for bioanalytical method validation, ensuring the quality and consistency of data for global drug submissions.[2]
Comparison of Internal Standard Performance
The two main types of internal standards used in bioanalysis are Stable Isotope-Labeled (SIL) internal standards and structural analog internal standards.[4] A SIL-IS is a form of the analyte where one or more atoms have been replaced by a heavy isotope (e.g., ¹³C, ¹⁵N, ²H), making it chemically identical to the analyte but with a different mass.[4][5] A structural analog is a compound with a similar, but not identical, chemical structure and physicochemical properties to the analyte.[4][5]
While SIL internal standards are considered the "gold standard," practical considerations may sometimes lead to the use of a structural analog.[1][6] The following tables summarize the key performance characteristics and experimental data comparing these two types of internal standards.
Table 1: Key Performance Characteristics of Internal Standard Types
| Feature | Stable Isotope-Labeled (SIL) IS | Structural Analog IS |
| Chemical & Physical Properties | Virtually identical to the analyte.[5] | Similar, but not identical, to the analyte.[5] |
| Chromatographic Behavior | Typically co-elutes with the analyte.[5] | Elutes close to the analyte, but may have a different retention time.[5] |
| Matrix Effect Compensation | Excellent, as it co-elutes and experiences the same ionization suppression or enhancement.[1] | Can be less effective due to differences in physicochemical properties leading to differential matrix effects.[1] |
| Extraction Recovery | Tracks the analyte's recovery very closely. | May have different extraction recovery compared to the analyte. |
| Regulatory Preference | Generally preferred, especially for LC-MS/MS assays.[3] | Acceptable when a SIL-IS is not available, but its suitability must be thoroughly validated.[2] |
Table 2: Quantitative Comparison of Internal Standard Performance
| Parameter | Stable Isotope-Labeled IS | Structural Analog IS | Key Observations |
| Accuracy (% Bias) | Typically within ±5%[7] | Can exceed ±15%[7] | SIL-IS provides higher accuracy due to better compensation for matrix effects and recovery variations.[7] |
| Precision (%CV) | Typically <10%[7] | Can be >15%[7] | The use of a SIL-IS results in significantly better precision.[7] |
| Recovery Variability (%CV) | Low (<10%)[7] | Higher (>15%)[7] | SIL-IS more reliably tracks the analyte's recovery throughout sample preparation.[7] |
A study on the anticancer drug Kahalalide F demonstrated a significant improvement in both precision and accuracy when a structural analog IS was replaced with a SIL-IS. The mean bias improved from 96.8% to 100.3%, and the variance was significantly lower with the SIL-IS.
Experimental Protocols
Adherence to the ICH M10 guideline requires robust experimental protocols to validate the use of an internal standard.[2] Below are detailed methodologies for key experiments.
Internal Standard Interference Check
Objective: To ensure that the internal standard does not interfere with the quantification of the analyte and vice-versa.
Protocol:
-
Prepare a set of blank matrix samples from at least six different sources.[8]
-
Prepare a "zero sample" by spiking the blank matrix only with the internal standard at its working concentration.[2]
-
Prepare Lower Limit of Quantification (LLOQ) samples by spiking the blank matrix with the analyte at the LLOQ concentration and the internal standard at its working concentration.[2]
-
Analyze the samples according to the bioanalytical method.
-
Evaluate the response of any interfering peak at the retention time of the analyte in the zero sample, and at the retention time of the internal standard in a blank sample spiked only with the analyte at the Upper Limit of Quantification (ULOQ).
Acceptance Criteria:
-
The response of any interfering peak at the retention time of the analyte in the zero sample should be less than 20% of the analyte response at the LLOQ.[8]
-
The response of any interfering peak at the retention time of the internal standard should be less than 5% of the internal standard response in the LLOQ sample.[8]
Matrix Effect Evaluation
Objective: To assess the impact of matrix components on the ionization of the analyte and the internal standard.[7]
Protocol:
-
Prepare three sets of samples:
-
Set A: Analyte and internal standard spiked in a neat solution (e.g., mobile phase).
-
Set B: Blank matrix extracts from at least six different sources, spiked with the analyte and internal standard post-extraction.
-
Set C: Blank matrix from the same sources, spiked with the analyte and internal standard before extraction.
-
-
Analyze all three sets of samples.
-
Calculate the Matrix Factor (MF) for the analyte and the IS by comparing the peak areas from Set B to Set A.
-
Calculate the IS-normalized MF by dividing the MF of the analyte by the MF of the IS.
Acceptance Criteria:
-
The coefficient of variation (%CV) of the IS-normalized matrix factor across the different matrix sources should be ≤15%.
Internal Standard Stability
Objective: To demonstrate the stability of the internal standard in stock solutions and in the biological matrix under various storage conditions.
Protocol:
-
Stock Solution Stability:
-
Prepare a stock solution of the internal standard.
-
Store aliquots at the intended storage temperature (e.g., 2-8°C or -20°C).
-
At specified time points (e.g., 0, 7, 14, and 30 days), analyze the stored solution and compare the response to a freshly prepared stock solution.[4]
-
-
Bench-Top Stability in Matrix:
-
Spike blank biological matrix with the internal standard.
-
Leave the samples at room temperature for a period that mimics the expected sample handling time (e.g., 4, 8, and 24 hours).[4]
-
Analyze the samples and compare the response to freshly prepared samples.
-
-
Freeze-Thaw Stability in Matrix:
-
Spike blank biological matrix with the internal standard.
-
Subject the samples to multiple freeze-thaw cycles (e.g., three cycles from -20°C or -70°C to room temperature).
-
Analyze the samples and compare the response to freshly prepared samples that have not undergone freeze-thaw cycles.
-
Acceptance Criteria:
-
The response of the stored/stressed samples should be within ±10-15% of the fresh/unstressed samples.[4]
Visualizing Workflows and Logical Relationships
To better illustrate the key processes, the following diagrams are provided.
Caption: A typical workflow for a bioanalytical assay using an internal standard.
Caption: A decision tree for selecting an appropriate internal standard in bioanalysis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 6. biopharmaservices.com [biopharmaservices.com]
- 7. benchchem.com [benchchem.com]
- 8. database.ich.org [database.ich.org]
Safety Operating Guide
Proper Disposal of 2-Acetamido-N-methylacetamide-d8: A Guide for Laboratory Professionals
Hazard Profile and Safety Summary
2-Acetamido-N-methylacetamide-d8, like its non-deuterated counterpart, is a chemical that requires careful handling. It is classified as a combustible liquid and is harmful if swallowed, inhaled, or in contact with skin. It can cause serious eye and skin irritation, as well as respiratory irritation. Some safety data sheets for the parent compound also indicate potential reproductive toxicity.[1][2][3] Therefore, adherence to strict safety protocols is mandatory.
| Hazard Classification | Description |
| Physical Hazards | Combustible liquid. |
| Health Hazards | Harmful if swallowed, in contact with skin, or if inhaled. |
| Causes serious eye irritation. | |
| Causes skin irritation. | |
| May cause respiratory irritation. | |
| May damage fertility or the unborn child.[1][3] | |
| Environmental Hazards | Prevent from entering drains and waterways.[2] |
Personal Protective Equipment (PPE)
Before handling this compound, all personnel must be equipped with the appropriate personal protective equipment (PPE).
-
Hand Protection: Wear appropriate chemical-resistant gloves. Gloves must be inspected before use, and proper removal techniques should be followed to avoid skin contact.[2]
-
Eye/Face Protection: Use safety glasses with side-shields or goggles.
-
Skin and Body Protection: Wear a lab coat, and consider additional impervious clothing depending on the scale of handling.[2]
-
Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[4]
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed and approved waste disposal company.
-
Segregation and Collection:
-
Collect waste this compound and any contaminated materials (e.g., pipette tips, paper towels) in a dedicated, clearly labeled, and sealed container.
-
The container should be suitable for holding chemical waste and be kept closed when not in use.
-
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste.
-
Provide the EHS office with a complete and accurate description of the waste, including its name and any known hazards.
-
-
Incineration (to be performed by a licensed facility):
-
A recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2] This procedure must be carried out by a licensed waste disposal company in compliance with all federal, state, and local regulations.
-
Crucially, do not dispose of this compound down the drain or in the regular trash. [2]
Spill Management
In the event of a spill:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spill from spreading and from entering drains.[2] Cover drains if necessary.
-
Absorb: Use a liquid-absorbent material (e.g., Chemizorb®) to take up the spill.
-
Collect and Dispose: Collect the absorbed material and any contaminated soil or surfaces into a suitable container for disposal, following the disposal protocol outlined above.
-
Decontaminate: Clean the affected area thoroughly.
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-Acetamido-N-methylacetamide-d8
Essential Safety and Handling Guide for 2-Acetamido-N-methylacetamide-d8
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, operation, and disposal of this compound.
This document provides critical safety and logistical information for the laboratory use of this compound. The following procedures are based on the safety data for its non-deuterated analog, N-Methylacetamide, as deuteration does not significantly alter the primary chemical hazards. The primary hazard associated with this compound is its classification as a Category 1B reproductive toxin.[1]
Hazard Identification and Classification
-
Signal Word: Danger[2]
-
Hazard Statement: H360D - May damage the unborn child.[2]
-
Classification: Reproductive Toxicity, Category 1B.[1]
Physical and Chemical Properties
The following table summarizes the key quantitative data for N-Methylacetamide, the non-deuterated analog of this compound.
| Property | Value | Source |
| Molecular Formula | C₃H₇NO | [2] |
| Molar Mass | 73.095 g·mol⁻¹ | [2] |
| Appearance | Colorless solid with a faint odor. | [2] |
| Melting Point | 26 - 30.6 °C (78.8 - 87.1 °F) | [2][3] |
| Boiling Point | 204 - 208 °C (399.2 - 406.4 °F) | [2][3] |
| Density | 0.94 - 0.957 g/cm³ at 25 °C | [2] |
| Flash Point | 116 °C (240.8 °F) | [3][4] |
| Vapor Pressure | 1.1 hPa at 50 °C | [2] |
| Solubility | Soluble in water, chloroform, ethanol, ether, acetone, and benzene. | [2][5] |
| Occupational Exposure Limits | No limits have been established by OSHA, NIOSH, or ACGIH. | [3][6][7] |
Operational and Disposal Plans
A meticulous approach to handling and disposal is paramount to ensure the safety of all laboratory personnel.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure.
-
Eye and Face Protection: Wear tightly fitting safety goggles or glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[1][7][8]
-
Skin Protection:
-
Respiratory Protection: If working outside of a certified chemical fume hood or if exposure limits are exceeded, use a full-face respirator with appropriate cartridges (e.g., N95 or P3).[1][6]
Step-by-Step Handling Protocol
-
Preparation:
-
Obtain and thoroughly read the Safety Data Sheet (SDS) for N-Methylacetamide before commencing any work.[1]
-
Ensure that a safety shower and eyewash station are readily accessible and in good working order.[6]
-
Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6][7][8]
-
-
Handling:
-
Storage:
Spill and Emergency Procedures
-
Minor Spills:
-
Evacuate personnel from the immediate area.
-
Wearing appropriate PPE, clean up spills immediately.
-
For dry spills, avoid generating dust. Use dry clean-up procedures such as sweeping or vacuuming (ensure the vacuum is fitted with a HEPA filter).[10]
-
Place the collected material into a suitable, sealed container for disposal.[1][8]
-
-
Major Spills:
-
Alert personnel in the area and evacuate.
-
Contact your institution's emergency response team.
-
Prevent the spill from entering drains or waterways.[8]
-
First Aid Measures
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1][8]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove all contaminated clothing. Consult a physician.[1][8]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
-
If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[1][8]
Disposal Plan
All waste must be handled in accordance with local, state, and federal regulations.
-
Waste Collection:
-
Collect surplus and non-recyclable solutions in a designated, labeled, and sealed container.
-
-
Disposal Method:
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. echemi.com [echemi.com]
- 2. N-Methylacetamide - Wikipedia [en.wikipedia.org]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. fishersci.com [fishersci.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
